4-Bromo-2-fluoro-6-nitrotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIGBPWEFMEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378426 | |
| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502496-34-6 | |
| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-2-fluoro-6-nitrotoluene (CAS Number 502496-34-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-nitrotoluene, a key chemical intermediate. It covers its physicochemical properties, a detailed plausible synthesis protocol, its applications in research and development, and essential safety information. The information is presented to support its use in laboratory and industrial settings, particularly in the fields of medicinal chemistry and agrochemical synthesis.
Core Compound Properties
This compound is a substituted toluene derivative with the molecular formula C₇H₅BrFNO₂.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group, makes it a valuable and versatile building block in organic synthesis.[2]
| Property | Value | Source(s) |
| CAS Number | 502496-34-6 | [1] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1][3] |
| IUPAC Name | 5-bromo-1-fluoro-2-methyl-3-nitrobenzene | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Melting Point | 59-62 °C | [1] |
| Boiling Point | 261.7±35.0 °C (Predicted) | [3][4] |
| Density | 1.696±0.06 g/cm³ (Predicted) | [4] |
| Purity | Typically ≥98% (GC) | [1][5] |
Synthesis and Experimental Protocol
A detailed experimental protocol for a similar transformation, the nitration of toluene, provides a strong basis for this synthesis.
Reaction Scheme:
A plausible reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Proposed):
This protocol is adapted from established nitration procedures for aromatic compounds.
Materials:
-
4-Bromo-2-fluorotoluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Ethanol or Methanol for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling the mixture in an ice bath. The addition should be done portion-wise with constant swirling to ensure proper mixing and to dissipate the heat generated.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 4-bromo-2-fluorotoluene in a minimal amount of a suitable solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature.
-
Nitration Reaction: Cool the flask containing the 4-bromo-2-fluorotoluene to 0-5 °C using an ice bath. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 4-bromo-2-fluorotoluene. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product as a pale-yellow to yellow-brown solid.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for selective chemical modifications at three different positions on the aromatic ring, making it a valuable building block for creating diverse chemical libraries.
-
Pharmaceutical Synthesis: This compound is a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The presence of the bromo, fluoro, and nitro groups provides handles for various chemical transformations, such as nucleophilic aromatic substitution, reduction of the nitro group to an amine, and cross-coupling reactions at the bromine position. These reactions are fundamental in the construction of novel therapeutic agents.[2]
-
Agrochemical Development: In the agrochemical industry, this compound is used in the production of pesticides, herbicides, and fungicides.[2] Its structural features are incorporated into the final active ingredients to enhance their biological activity and selectivity.
-
Dye and Pigment Industry: The chromophoric properties of the nitrotoluene scaffold make this compound a useful precursor in the synthesis of various dyes and pigments.
Key applications of this compound.
Spectroscopic Data (Predicted)
While publicly available, citable spectra for this compound are limited, the expected spectral characteristics can be predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methyl (CH₃) protons, likely in the range of 2.4-2.6 ppm.
-
Two aromatic protons appearing as doublets or doublet of doublets in the aromatic region (7.0-8.5 ppm), with coupling constants characteristic of their relative positions and the presence of the fluorine atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak for the methyl carbon around 15-25 ppm.
-
Six distinct peaks in the aromatic region (110-160 ppm) corresponding to the six carbons of the benzene ring. The carbons attached to the electronegative fluorine, bromine, and nitro groups will be significantly shifted.
IR (Infrared) Spectroscopy:
-
Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appearing around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic ring and the methyl group around 2850-3100 cm⁻¹.
-
C-Br and C-F stretching vibrations in the fingerprint region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z 233 and 235 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional consultation. Always refer to the specific SDS for detailed safety and handling information before using this chemical.
References
physical and chemical properties of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 4-Bromo-2-fluoro-6-nitrotoluene, a key organic intermediate. The information compiled herein is intended to support research and development activities in the pharmaceutical, agrochemical, and dye industries.
Core Chemical and Physical Properties
This compound is a polysubstituted aromatic compound with the chemical formula C₇H₅BrFNO₂.[1] Its structural arrangement of bromo, fluoro, nitro, and methyl groups on a benzene ring imparts unique reactivity, making it a valuable building block in organic synthesis.[1]
Physical Properties
The compound presents as a pale-yellow to yellow-brown solid at room temperature.[2] Key physical data are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| Melting Point | 59-62°C | [3] |
| Boiling Point | 261.7°C | [1] |
| Solubility | Insoluble in water. |
Chemical Identifiers
For unambiguous identification, the following identifiers are associated with this compound:
| Identifier | Value | Source(s) |
| CAS Number | 502496-34-6 | [2] |
| IUPAC Name | 5-bromo-1-fluoro-2-methyl-3-nitrobenzene | [2] |
| InChI Key | QZUIGBPWEFMEEV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD03094190 | [3] |
Spectroscopic Data
¹H NMR Spectroscopy
Proton NMR data has been reported for a compound synthesized via the bromination of 4-fluoro-2-nitrotoluene, yielding a product described as 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (an isomer or potentially the target compound with a different naming convention). The reported shifts are:
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[4]
This suggests the presence of a methyl group and two aromatic protons, consistent with the structure of this compound. Further 2D NMR studies would be required for unambiguous assignment.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a substituted toluene precursor. A representative experimental protocol is detailed below.
Synthesis of this compound via Bromination
This protocol describes the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source.
Experimental Protocol:
-
To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL), add concentrated sulfuric acid (12.5 mL) slowly.
-
Add N-bromosuccinimide (NBS, 17.2 g, 96.6 mmol) in batches to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, slowly pour the mixture into ice water and continue stirring for 15 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[4]
The following diagram illustrates the workflow for this synthesis:
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound dictates its chemical reactivity and utility as a versatile intermediate.
-
Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. It can, however, be reduced to an amino group, opening pathways for the synthesis of various anilines.
-
Bromo and Fluoro Groups: These halogen substituents are also deactivating but are ortho, para-directing. They serve as useful synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
-
Methyl Group: The methyl group is an activating, ortho, para-director. It can also be a site for oxidation or halogenation under appropriate conditions.
This combination of functionalities makes this compound a valuable precursor in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): Its structure is a key component in the development of new drug candidates.[1]
-
Agrochemicals: It is used in the manufacturing of advanced pesticides and herbicides.[1]
-
Dyes and Pigments: The molecule serves as a starting material for a variety of colorants.[1]
The logical relationship between the structure and its applications is depicted below:
References
4-Bromo-2-fluoro-6-nitrotoluene molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties of 4-Bromo-2-fluoro-6-nitrotoluene, a key chemical intermediate. Due to its specific arrangement of functional groups, this compound serves as a valuable building block in the synthesis of complex molecules within the pharmaceutical, agrochemical, and dye industries.
Molecular Structure and Properties
The foundational characteristics of this compound are summarized below. These quantitative data are essential for stoichiometric calculations, analytical characterization, and process design.
| Property | Data |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| CAS Number | 502496-34-6 |
Applications in Synthesis
This compound is a versatile intermediate primarily utilized for its role in introducing a substituted nitrophenyl moiety into larger molecules. Its applications span several key industrial sectors:
-
Pharmaceuticals: It acts as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic placement of the bromo, fluoro, and nitro groups allows for subsequent chemical modifications to build complex drug candidates.[1][2]
-
Agrochemicals: In the agrochemical sector, this compound is used in the development of novel pesticides and herbicides.[1][2] Its structure is a key component in the synthesis of active ingredients designed for crop protection.[1]
-
Dyes and Pigments: The chemical's structure serves as a precursor in the manufacturing of various dyes and pigments.[1]
Representative Experimental Protocol: Synthesis of a Structural Isomer
Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene from 4-Fluoro-2-nitrotoluene
This protocol details the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent.
Materials:
-
4-Fluoro-2-nitrotoluene
-
Trifluoroacetic acid
-
Sulfuric acid (concentrated)
-
N-bromosuccinimide (NBS)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 10.0 g (64.4 mmol) of 4-fluoro-2-nitrotoluene in 40 mL of trifluoroacetic acid.
-
To this solution, slowly add 12.5 mL of concentrated sulfuric acid.
-
Add 17.2 g (96.6 mmol) of N-bromosuccinimide (NBS) in portions.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, carefully pour the mixture into ice water and continue stirring for 15 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (an isomer of the target compound), as a yellow oil.[3]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-fluoro-6-nitrotoluene. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages spectral data from structurally analogous compounds to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and quality control of this important synthetic intermediate in the pharmaceutical, agrochemical, and dye industries.
Predicted NMR Data
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on the analysis of substituent effects and data from similar compounds.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the methyl group.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~ 8.1 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Ar-H |
| H-5 | ~ 7.9 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6, ⁴J(H-H) ≈ 2-3 | Ar-H |
| -CH₃ | ~ 2.6 | Singlet | - | Methyl Protons |
¹³C NMR Spectrum (Predicted)
The ¹³C NMR spectrum is predicted to display seven unique carbon signals.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 135-140 | C-CH₃ |
| C-2 | ~ 155-160 (d, ¹J(C-F) ≈ 250 Hz) | C-F |
| C-3 | ~ 125-130 (d, ²J(C-F) ≈ 20-25 Hz) | C-H |
| C-4 | ~ 118-123 | C-Br |
| C-5 | ~ 130-135 (d, ³J(C-F) ≈ 5-10 Hz) | C-H |
| C-6 | ~ 148-153 | C-NO₂ |
| -CH₃ | ~ 20-22 | Methyl Carbon |
Experimental Protocols
A general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds like this compound is provided below.
Sample Preparation:
-
Approximately 5-10 mg of the solid this compound is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: ~1-2 seconds.
-
-
Processing: The FID is processed with a line broadening of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak or TMS.
Visualization of NMR Signal Assignments
The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluoro-6-nitrotoluene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluoro-6-nitrotoluene, a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from synthesis and purification protocols of structurally similar compounds, alongside a detailed, generalized experimental protocol for determining precise solubility.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | Solid |
| Boiling Point | 261.7 °C |
Table 1: Physicochemical properties of this compound.[1]
Qualitative Solubility Profile
For instance, the synthesis of the isomeric compound 2-Bromo-4-fluoro-6-nitrotoluene involves an extraction step using ethyl acetate, which strongly indicates good solubility in this solvent.[3] Furthermore, a preparation method for 2-bromo-4-fluoro-6-nitrophenol describes dissolving the precursor in chloroform and recrystallizing the final product from ethanol.[4] This suggests that this compound is likely soluble in chlorinated hydrocarbons and alcohols, particularly at elevated temperatures.
Based on these observations and general principles of organic chemistry ("like dissolves like"), the following table summarizes the anticipated qualitative solubility of this compound in common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Esters | Ethyl acetate | Soluble | Inferred from extraction protocols of a similar isomer.[3] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Inferred from dissolution of a similar compound.[4] |
| Alcohols | Ethanol, Methanol | Soluble, likely enhanced by heating | Inferred from recrystallization of a similar compound.[4] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble | Expected based on the polarity of the solute. |
| Apolar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar nitro and fluoro groups decrease solubility in non-polar media. |
| Protic Polar Solvents | Water | Insoluble | As is typical for many organic compounds of this nature. |
Table 2: Qualitative solubility profile of this compound in common organic solvents.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following generalized experimental protocol, based on the isothermal shake-flask method, is recommended.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.
-
-
Quantification:
-
Dilute the collected supernatant with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of a Related Synthesis Pathway
While a specific synthesis pathway for this compound was not detailed in the searched literature, a procedure for its isomer, 2-Bromo-4-fluoro-6-nitrotoluene, was found.[3] The following diagram illustrates this synthetic route.
Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene.
Logical Workflow for Solubility Assessment
For researchers embarking on studies with novel or poorly characterized compounds like this compound, a systematic approach to solubility testing is crucial. The following diagram outlines a logical workflow for such an assessment.
Logical workflow for experimental solubility determination.
References
synthesis pathway for 4-Bromo-2-fluoro-6-nitrotoluene from o-nitrotoluene
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene from o-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of this compound, a key intermediate in the pharmaceutical and agrochemical industries, starting from o-nitrotoluene.[1] The proposed synthesis involves a two-step process: electrophilic fluorination of o-nitrotoluene to yield 2-fluoro-6-nitrotoluene, followed by regioselective bromination to obtain the final product. This document provides detailed experimental protocols and summarizes key quantitative data for each step.
The synthesis of this compound from o-nitrotoluene is proposed to proceed via the following two-step reaction sequence. The initial step involves the introduction of a fluorine atom at the 6-position of the o-nitrotoluene ring, directed by the activating methyl group. The subsequent step is the regioselective bromination at the 4-position, which is para to the methyl group and ortho to the fluorine atom.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic substitution reactions of 4-Bromo-2-fluoro-6-nitrotoluene, a versatile intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Due to the complex substitution pattern of this molecule, this document focuses on the theoretical principles governing its reactivity and provides representative experimental protocols for key electrophilic aromatic substitution reactions.
Core Concepts: Predicting Regioselectivity
The regioselectivity of electrophilic substitution on the this compound ring is determined by the interplay of the directing effects of the four existing substituents: the methyl group (-CH₃), the bromine atom (-Br), the fluorine atom (-F), and the nitro group (-NO₂).
Directing Effects of Substituents:
-
Activating Groups (Ortho-, Para-directing): These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They direct incoming electrophiles to the positions ortho and para to themselves.[3]
-
-CH₃ (Methyl): A weak activating group that directs ortho and para.
-
-
Deactivating Groups (Ortho-, Para-directing): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to resonance effects where their lone pairs can donate electron density to the ring.
-
-F (Fluoro) and -Br (Bromo): Both are deactivating, ortho-, para-directing groups.
-
-
Deactivating Groups (Meta-directing): These groups withdraw electron density from the benzene ring, making it less reactive towards electrophiles. They direct incoming electrophiles to the meta position.
-
-NO₂ (Nitro): A strong deactivating group that directs meta.
-
In a polysubstituted benzene ring, the position of electrophilic attack is generally dictated by the most powerful activating group. When competing directing effects are present, a combination of electronic and steric factors determines the final product distribution.
Predicted Regioselectivity of Electrophilic Substitution on this compound
The benzene ring in this compound has two available positions for substitution: C3 and C5.
-
Position 3 (C3):
-
ortho to the -CH₃ group (activating)
-
meta to the -Br atom (deactivating, o,p-directing)
-
ortho to the -F atom (deactivating, o,p-directing)
-
meta to the -NO₂ group (deactivating, m-directing)
-
-
Position 5 (C5):
-
para to the -CH₃ group (activating)
-
ortho to the -Br atom (deactivating, o,p-directing)
-
meta to the -F atom (deactivating, o,p-directing)
-
ortho to the -NO₂ group (deactivating, m-directing)
-
The methyl group is the only activating group present and will therefore be the dominant directing influence. It strongly favors substitution at the ortho (C3) and para (C5) positions. The nitro group, a strong deactivator, directs meta to itself, which also aligns with substitution at C3. The halogens, being deactivating ortho-, para-directors, will direct towards both positions, but their influence is weaker than the activating methyl group.
Considering these factors, electrophilic attack is most likely to occur at position 3 , which is ortho to the activating methyl group and meta to the deactivating nitro group. Position 5 is also activated by the methyl group (para) but is ortho to the strongly deactivating nitro group, making it less favorable. Steric hindrance at position 3, being flanked by the methyl and fluorine substituents, might play a role, but the electronic directing effects are expected to be the primary determinant.
The following diagram illustrates the directing influences of the substituents on the aromatic ring.
References
An In-depth Technical Guide to the Key Reactive Sites of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluoro-6-nitrotoluene is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and dye industries.[1] Its unique substitution pattern on the toluene ring, featuring a bromine atom, a fluorine atom, and a nitro group, imparts distinct reactivity to several key sites on the molecule. This guide provides a comprehensive analysis of these reactive sites, detailing the principal chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the methyl group. This document aims to serve as a technical resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.
Introduction
The strategic placement of electron-withdrawing and donating groups on an aromatic ring dictates its chemical behavior. In this compound, the strongly electron-withdrawing nitro group, combined with the inductive effects of the halogen substituents, creates a highly electron-deficient aromatic system. This electronic nature is the primary driver for the reactivity discussed herein. The key reactive sites on the molecule are the aromatic ring itself (particularly the carbon atoms bearing the halogen substituents), the nitro group, and the methyl group. Understanding the reactivity at each of these sites is crucial for its effective utilization as a building block in complex organic synthesis.[1]
Key Reactive Sites and Their Transformations
The reactivity of this compound can be categorized based on the functional groups present:
-
Aromatic Ring: Prone to nucleophilic aromatic substitution (SNA_r).
-
Nitro Group: Susceptible to reduction to an amino group.
-
Methyl Group: Can undergo oxidation to a carboxylic acid.
Nucleophilic Aromatic Substitution (SNA_r) on the Aromatic Ring
The presence of the strongly deactivating nitro group ortho and para to the halogen atoms significantly activates the aromatic ring towards nucleophilic attack. This makes the displacement of the halide ions, particularly the fluorine atom, a key reaction pathway.
Theoretical Background: In nucleophilic aromatic substitution reactions of this nature, the rate of reaction is influenced by the electron-withdrawing capacity of the activating group and the nature of the leaving group. Fluorine, despite being a weaker leaving group than bromine in many contexts, is often preferentially displaced in activated aromatic systems due to the high electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic.
Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol (by analogy)
A patented method for the preparation of 2-bromo-4-fluoro-6-nitrophenol involves the nitration of 2-bromo-4-fluorophenol.[2] Although this is a synthesis of a related compound and not a reaction of this compound, the conditions for reactions on a similarly substituted ring are instructive.
| Parameter | Value |
| Starting Material | 2-bromo-4-fluorophenol |
| Reagents | Sulfuric acid-nitric acid mixture (1:3-8 molar ratio) |
| Solvent | Chloroform |
| Temperature | Initial addition at room temperature, then 40-80 °C |
| Reaction Time | Not specified |
| Work-up | Water wash, evaporation of solvent |
This table is provided for illustrative purposes based on a related reaction, as direct experimental data for the target molecule was not found.
Logical Relationship of Nucleophilic Aromatic Substitution
Caption: Nucleophilic aromatic substitution pathway.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline derivative is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds.[3] This reaction significantly alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into an electron-donating amino group.
Common Reduction Methods:
Several methods are commonly employed for the reduction of aromatic nitro compounds, with the choice of reagent depending on the presence of other functional groups.[4]
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Raney Nickel is often preferred when the presence of halogens that could be removed by hydrogenolysis is a concern.[4]
-
Metal/Acid Systems: Iron (Fe) or Tin (II) chloride (SnCl₂) in the presence of an acid like HCl or acetic acid are classic and effective methods.[4][5]
Experimental Protocol: Reduction of a Substituted 4-bromo-2-nitrotoluene Derivative (by analogy)
A patent describing the synthesis of protein kinase inhibitors details the reduction of a similar compound, 4-bromo-2-methoxy-6-nitrotoluene.[3]
| Parameter | Value |
| Starting Material | 4-bromo-2-methoxy-6-nitrotoluene |
| Reagent | Iron powder |
| Solvent | Acetic acid |
| Temperature | Room temperature |
| Reaction Time | 24 hours |
| Work-up | Filtration through celite, extraction with ethyl acetate, and washing with saturated aqueous sodium bicarbonate. |
This table is based on the reduction of a structurally related molecule.
Experimental Workflow for Nitro Group Reduction
Caption: General workflow for nitro group reduction.
Oxidation of the Methyl Group
The methyl group on the toluene ring can be oxidized to a carboxylic acid, providing another avenue for functionalization. This transformation is typically achieved using strong oxidizing agents. The presence of the electron-withdrawing nitro and halo groups can make the methyl group more resistant to oxidation compared to unsubstituted toluene.[6]
Common Oxidation Methods:
-
Potassium Permanganate (KMnO₄): A powerful and common oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.
-
Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.
-
Vanadium Pentoxide (V₂O₅) in Sulfuric Acid: A method reported for the oxidation of oxidation-resistant aryl methyl groups.[6]
Experimental Protocol: Oxidation of 2,4-dinitrotoluene (by analogy)
A patent describes the oxidation of 2,4-dinitrotoluene using vanadium pentoxide in sulfuric acid.[6]
| Parameter | Value |
| Starting Material | 2,4-dinitrotoluene |
| Reagent | Vanadium pentoxide (V₂O₅) |
| Solvent/Medium | Sulfuric acid |
| Temperature | Up to 150 °C |
| Work-up | Dilution with water and filtration. |
This table illustrates conditions for a related, oxidation-resistant nitrotoluene.
Logical Progression of Methyl Group Oxidation
Caption: Oxidation of the methyl group to a carboxylic acid.
Spectroscopic Data
While specific spectra were not found in the search results, commercial suppliers of this compound indicate the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data.[7] Researchers are advised to obtain this data from their supplier for compound verification. For reference, the 1H NMR and 13C NMR data for a related compound, 2-bromo-4-fluoro-6-nitrotoluene, has been reported as follows: 1H NMR (400 MHz, DMSO-d6) δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[8]
Conclusion
This compound possesses three key reactive sites that can be selectively targeted to generate a variety of functionalized aromatic compounds. The electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, with the fluorine atom being a likely site of initial attack. The nitro group can be readily reduced to an amine, a critical transformation for the synthesis of many biologically active molecules. Finally, the methyl group offers a handle for oxidation to a carboxylic acid. The strategic manipulation of these reactive sites makes this compound a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate the quantitative aspects of these transformations.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 7. This compound(502496-34-6) 1H NMR [m.chemicalbook.com]
- 8. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 4-Bromo-2-fluoro-6-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Bromo-2-fluoro-6-nitrotoluene (CAS No. 502496-34-6), a key intermediate in various fields of chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles for aromatic compounds, alongside detailed, standardized experimental protocols for obtaining such data.
Data Presentation
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.0 - 8.2 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | Aromatic Proton (H-3 or H-5) |
| ~7.8 - 8.0 | Doublet of Doublets (dd) | J(H,F) ≈ 4-6, J(H,H) ≈ 2-3 | Aromatic Proton (H-3 or H-5) |
| ~2.5 - 2.7 | Singlet | - | Methyl Protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d, J(C,F) ≈ 250-260 Hz) | C-F |
| ~148 - 152 | C-NO₂ |
| ~135 - 140 (d, J(C,F) ≈ 3-5 Hz) | C-CH₃ |
| ~130 - 135 (d, J(C,F) ≈ 8-10 Hz) | Aromatic CH |
| ~125 - 130 (d, J(C,F) ≈ 20-25 Hz) | Aromatic CH |
| ~118 - 122 | C-Br |
| ~14 - 16 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |
| 1550 - 1520 | Strong | Asymmetric NO₂ Stretch |
| 1360 - 1330 | Strong | Symmetric NO₂ Stretch |
| 1250 - 1200 | Strong | C-F Stretch |
| 1100 - 1000 | Medium | C-Br Stretch |
| 900 - 675 | Strong | Aromatic C-H Bending (Out-of-plane) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z Ratio | Relative Intensity | Assignment |
| 233/235 | High | Molecular Ion Peak [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 216/218 | Medium | [M-OH]⁺ |
| 187/189 | Medium | [M-NO₂]⁺ |
| 108 | Medium | [M-NO₂-Br]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40 - 500
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) and the isotopic pattern corresponding to the presence of bromine.
-
Analyze the major fragment ions to elucidate the fragmentation pathways.
-
Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Commercial Sourcing and Quality Assessment of High-Purity 4-Bromo-2-fluoro-6-nitrotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers for high-purity 4-Bromo-2-fluoro-6-nitrotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines available supplier information, purity specifications, and standardized methodologies for quality assessment, crucial for ensuring the integrity and reproducibility of research and development activities.
Commercial Suppliers and Purity Specifications
The procurement of high-purity chemical intermediates is a critical first step in the drug development pipeline. For this compound (CAS No. 502496-34-6), a number of commercial suppliers exist, primarily based in China. While many suppliers list this compound, obtaining detailed and verified purity specifications often requires direct inquiry. The following table summarizes publicly available information for several suppliers. Researchers are strongly encouraged to request a certificate of analysis (CoA) for each batch to verify purity and impurity profiles.
| Supplier Name | Location | Stated Purity | Analytical Method | Catalog Number |
| NINGBO INNO PHARMCHEM CO.,LTD. | Ningbo, China | High-Purity | Not specified | Not specified |
| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Hangzhou, China | Not specified | Not specified | Not specified |
| Santa Cruz Biotechnology, Inc. | Dallas, USA | Not specified | Not specified | sc-280795 |
| ChemScene LLC | New Jersey, USA | >98% | Not specified | CS-0119864 |
Note: The stated purity levels are based on information available from the suppliers' websites and may not be consistently updated. Direct confirmation is recommended.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is essential for its application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration at 50% B. The flow rate is typically maintained at 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Monitor the chromatogram at a wavelength of 254 nm.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) Method
GC is a suitable alternative for purity analysis, particularly for assessing volatile impurities.
1. Instrumentation:
-
A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
2. Carrier Gas and Temperature Program:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
3. Sample Preparation:
-
Prepare a sample solution of approximately 1 mg/mL in a suitable solvent such as Dichloromethane or Ethyl Acetate.
4. Analysis:
-
Inject 1 µL of the sample into the GC.
-
The purity is determined by the area percentage of the main peak.
Visualizing Workflows
To aid researchers in their procurement and analysis processes, the following diagrams illustrate key logical and experimental workflows.
Caption: Logical workflow for selecting a high-purity chemical supplier.
Caption: Experimental workflow for purity analysis of this compound.
An In-depth Technical Guide to the Initial Characterization of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of 4-Bromo-2-fluoro-6-nitrotoluene, a key chemical intermediate. The information compiled within this document is intended to support researchers, scientists, and professionals in drug development in understanding the fundamental physicochemical properties, analytical methodologies, and safe handling of this compound.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂.[1] It presents as a pale yellow to brown crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | Pale yellow to brown crystalline solid | [1] |
| Boiling Point | ~261.7 °C | [1][2] |
| Melting Point | Not consistently reported; related isomers have varied melting points. | [3] |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and DMSO. | [4][5] |
Synthesis
This compound is synthesized as a chemical intermediate for various applications.[2][6][7] A common synthetic route involves the bromination of 4-fluoro-2-nitrotoluene.[8]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluoro-2-nitrotoluene
-
Trifluoroacetic acid
-
Sulfuric acid
-
N-bromosuccinimide (NBS)
-
Ethyl acetate
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).
-
Slowly add sulfuric acid (12.5 mL) to the solution while stirring.
-
Add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in batches to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete, slowly pour the mixture into ice water and continue stirring for 15 minutes.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (a constitutional isomer of the target compound), as a yellow oil (15.0 g, 100% yield).[8]
Note: The provided synthesis describes the formation of an isomer. Further purification or a different synthetic strategy may be required to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For an isomer, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, the following peaks have been reported in DMSO-d₆ at 400 MHz:
-
δ 2.41 (s, 3H): This singlet corresponds to the three protons of the methyl (-CH₃) group.[8]
-
δ 7.96 (dd, J = 8.0, 2.4 Hz, 1H): This doublet of doublets represents an aromatic proton.[8]
-
δ 8.02 (dd, J = 8.0, 2.4 Hz, 1H): This second doublet of doublets corresponds to the other aromatic proton.[8]
¹³C NMR Spectroscopy
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 233 and an [M+2]⁺ peak of similar intensity at m/z 235, which is characteristic of a molecule containing one bromine atom.
Analytical Methods
Chromatographic methods are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of related bromonitrotoluene compounds.[9]
Illustrative HPLC Protocol:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is commonly used.[9]
-
Detector: UV detector set at a wavelength appropriate for the chromophore, likely in the range of 254 nm.
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
General GC-MS Protocol:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or equivalent) is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Injector and Detector Temperatures: The injector and detector temperatures should be optimized to ensure proper volatilization and detection without thermal degradation.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components of the sample.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
Applications
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[2][6][7]
-
Pharmaceuticals: It serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The specific arrangement of its functional groups allows for the construction of novel drug candidates.
-
Agrochemicals: This compound is used in the production of pesticides, herbicides, and fungicides.[6][7]
-
Dyes and Pigments: It acts as a precursor in the synthesis of various colorants.[6]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]
First Aid Measures:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
This guide provides a foundational understanding of this compound. For any specific application, further research and optimization of the described protocols are recommended. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 4-溴-2-硝基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 9. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
material safety data sheet for 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological information for 4-Bromo-2-fluoro-6-nitrotoluene (CAS No: 502496-34-6), a key organic intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The information is compiled to meet the needs of laboratory and drug development professionals, emphasizing safe handling and emergency preparedness.
Section 1: Chemical Identification and Physical Properties
This compound is a substituted toluene with the molecular formula C₇H₅BrFNO₂.[3] It is essential to understand its physical characteristics to ensure proper handling and storage.
| Property | Value | Source |
| CAS Number | 502496-34-6 | [2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Melting Point | 59-63 °C | [4] |
| Boiling Point | 261.7 °C (Predicted) | [1] |
| Purity | Typically ≥97% | [1] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] Adherence to safety warnings is critical to prevent adverse health effects.
GHS Classification Summary [3]
-
Signal Word: Warning
-
Pictograms:
-
Health Hazard
-
Irritant
-
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
The following diagram illustrates the GHS hazard communication workflow for this chemical.
Caption: GHS Hazard Communication Workflow.
Section 3: Toxicological Information and Experimental Protocols
The health risks associated with this compound have not been fully determined, as is common for many research chemicals.[4] However, the GHS classification indicates known hazards based on available data. Skin contact may lead to inflammation, itching, scaling, or redness.[4] Eye contact can cause redness, pain, or severe damage, while inhalation may irritate the respiratory system.[4]
Standard Toxicological Testing Protocols
While specific experimental data for this compound is not publicly available, the hazard classifications are typically determined by standardized assays. The methodologies for key experiments are outlined by organizations like the Organisation for Economic Co-operation and Development (OECD).
| Hazard Assessed | Standard Protocol (Example) | Experimental Principle |
| Acute Oral Toxicity | OECD Test Guideline 423 | A stepwise procedure with a small number of animals per step. The substance is administered orally. Observations of effects and mortality determine the classification. The test minimizes the number of animals required. |
| Skin Irritation | OECD Test Guideline 404 | The substance is applied to the shaved skin of an animal (typically a rabbit). The degree of skin irritation/corrosion is assessed at specific intervals by examining for erythema and edema. |
| Eye Irritation | OECD Test Guideline 405 | The substance is applied to the front surface of one eye in an animal (typically a rabbit). The degree of eye irritation/corrosion is assessed by evaluating the cornea, iris, and conjunctiva at specific intervals. |
The following diagram illustrates a generalized workflow for toxicological hazard assessment.
Caption: Generalized Toxicological Assessment Workflow.
Section 4: Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are crucial in case of accidental exposure.[4] Facilities using this material should be equipped with an eyewash fountain and safety shower.[4]
| Exposure Route | First-Aid Protocol |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[4] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.[4] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Obtain medical aid immediately.[4] |
The decision tree for first-aid response is visualized below.
Caption: First-Aid Decision Tree for Exposure.
Section 5: Handling, Storage, and Engineering Controls
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Use only with adequate ventilation to keep airborne concentrations low.[4]
-
Avoid breathing fumes or dust.[4]
-
Keep away from sources of ignition and minimize dust generation.[4]
Storage:
-
Keep the container tightly closed.[4]
-
Store in a cool, dry, and well-ventilated place.
-
Store locked up.[3]
Engineering Controls:
-
Use adequate general and local exhaust ventilation.
-
Facilities should be equipped with an eyewash fountain and safety shower.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles. A face shield may be appropriate for some tasks.[4]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[5]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
Section 6: Stability and Reactivity
-
Chemical Stability: Stable under recommended storage temperatures and pressures.[4]
-
Conditions to Avoid: Dust generation.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[4]
Section 7: Accidental Release and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition.
-
Wear appropriate personal protective equipment (see Section 5).[4]
-
Prevent the spill from entering drains or waterways.[4]
-
For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]
Disposal: Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[4]
References
Methodological & Application
Application Notes: The Strategic Role of 4-Bromo-2-fluoro-6-nitrotoluene in the Synthesis of MEK Inhibitor Intermediate, 5-bromo-3-fluoro-2-methylaniline
Introduction
4-Bromo-2-fluoro-6-nitrotoluene is a versatile, trifunctional aromatic compound that serves as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups on a toluene scaffold, allows for a series of selective chemical transformations. This application note details the use of this compound in the synthesis of 5-bromo-3-fluoro-2-methylaniline, a key intermediate in the production of the MEK 1/2 inhibitor, Selumetinib. Selumetinib is an FDA-approved medication for the treatment of neurofibromatosis type 1 (NF1) in pediatric patients.[1] The described synthetic pathway highlights the strategic importance of this compound in accessing complex drug molecules.
Core Synthesis Pathway
The primary application detailed herein is the conversion of this compound to 5-bromo-3-fluoro-2-methylaniline. This transformation is a crucial step in the overall synthesis of Selumetinib. The key reaction is the selective reduction of the nitro group to an amine. Subsequently, the resulting aniline derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination reaction to form a key C-N bond in the Selumetinib scaffold.
References
The Pivotal Role of 4-Bromo-2-fluoro-6-nitrotoluene in Agrochemical Synthesis: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-fluoro-6-nitrotoluene is a versatile aromatic chemical intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemical compounds.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the toluene ring, provides multiple reactive sites for the construction of complex molecules with desired biological activities. This document provides detailed application notes and protocols for the use of this compound as a precursor in the development of novel fungicides and other agrochemicals.
Application Notes
The trifunctional nature of this compound makes it an ideal starting material for the synthesis of various agrochemical classes, including fungicides, herbicides, and insecticides.[1] The presence of the nitro group allows for its reduction to an amine, a key functional group for further derivatization. The fluorine and bromine atoms can be substituted or can influence the electronic properties and metabolic stability of the final product, often enhancing its efficacy and selectivity.
One notable application of this compound is in the synthesis of novel fungicide candidates. The general synthetic strategy involves a multi-step process, beginning with the reduction of the nitro group, followed by diazotization and subsequent cyclization or coupling reactions to build the core heterocyclic structures characteristic of many modern fungicides.
Experimental Protocols
The following protocols outline key experimental procedures for the transformation of this compound into valuable agrochemical intermediates.
Protocol 1: Reduction of the Nitro Group to Synthesize 5-Bromo-3-fluoro-2-methylaniline
This protocol details the reduction of the nitro group in this compound to an amino group, a critical first step in many synthetic pathways.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1 equivalent) and iron powder (3 equivalents) in a 4:1 mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrate and the washings and remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-Bromo-3-fluoro-2-methylaniline.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Reactant | Molar Ratio | Purity |
| This compound | 1.0 | >98% |
| Iron powder | 3.0 | - |
| Ammonium chloride | catalytic | - |
| Product | Expected Yield | Purity |
| 5-Bromo-3-fluoro-2-methylaniline | 85-95% | >97% |
Visualizing the Synthesis Pathway
The following diagrams, generated using Graphviz, illustrate the key transformations of this compound in agrochemical synthesis.
Caption: General synthesis pathway from the precursor to a fungicide core.
References
Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives Using 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole derivatives, utilizing 4-Bromo-2-fluoro-6-nitrotoluene as a key starting material. The synthesized compounds, bearing both bromine and fluorine substituents, are of significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2][3]
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of halogen atoms, such as bromine and fluorine, into the benzimidazole scaffold can significantly enhance their therapeutic potential by modulating their lipophilicity, metabolic stability, and target binding affinity.[2]
This compound is a versatile chemical intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[4][5] This document outlines a comprehensive synthetic strategy to convert this starting material into a key o-phenylenediamine intermediate, which is then cyclized with various aromatic aldehydes to yield a library of novel 5-bromo-7-fluoro-2-aryl-1H-benzimidazole derivatives.
Synthetic Strategy Overview
The overall synthetic pathway involves a two-step process:
-
Synthesis of the Key Intermediate (4-Bromo-6-fluoro-benzene-1,2-diamine): This involves the reduction of the nitro group of this compound to an amine, followed by the introduction of a second amino group.
-
Synthesis of Benzimidazole Derivatives: The resulting o-phenylenediamine is then subjected to a cyclocondensation reaction with various aromatic aldehydes to afford the target benzimidazole derivatives.
dot
Caption: General workflow for the synthesis of benzimidazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-6-fluoro-benzene-1,2-diamine
This protocol describes a plausible two-step synthesis of the key intermediate from this compound.
Step 1: Reduction of this compound to 4-Bromo-2-fluoro-6-aminotoluene
This procedure is adapted from standard methods for the reduction of nitroarenes using iron powder in an acidic medium.[6][7][8][9]
-
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Add iron powder (approximately 5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residue. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 4-Bromo-2-fluoro-6-aminotoluene.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 4-Bromo-6-fluoro-benzene-1,2-diamine
This step is a proposed method and may require optimization. It is based on the principle of nucleophilic aromatic substitution, where the fluorine atom, activated by the adjacent amino and bromo groups, is displaced by an amino-equivalent.
-
Materials:
-
4-Bromo-2-fluoro-6-aminotoluene
-
Sodium amide or another suitable aminating agent
-
Anhydrous solvent (e.g., liquid ammonia, THF, or DMF)
-
Ammonium chloride solution
-
-
Procedure:
-
In a flask equipped for inert atmosphere operation, dissolve 4-Bromo-2-fluoro-6-aminotoluene (1 equivalent) in a suitable anhydrous solvent.
-
Cool the solution to an appropriate temperature (e.g., -33 °C for liquid ammonia).
-
Carefully add sodium amide (a slight excess) portion-wise.
-
Allow the reaction to stir at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Warm the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-Bromo-6-fluoro-benzene-1,2-diamine by column chromatography or recrystallization.
-
Protocol 2: Synthesis of 5-Bromo-7-fluoro-2-aryl-1H-benzimidazole Derivatives
This protocol describes the cyclocondensation of the synthesized o-phenylenediamine with various aromatic aldehydes.
-
Materials:
-
4-Bromo-6-fluoro-benzene-1,2-diamine
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TSA) or another suitable catalyst
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-Bromo-6-fluoro-benzene-1,2-diamine (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude benzimidazole derivative by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesized benzimidazole derivatives based on literature for structurally similar compounds. Actual results may vary.
Table 1: Synthesis of 5-Bromo-7-fluoro-2-aryl-1H-benzimidazole Derivatives
| Compound ID | R-group on Aldehyde | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Melting Point (°C) |
| 1a | -H | C₁₃H₇BrFN₃ | 304.12 | 75-85 | >250 |
| 1b | 4-Cl | C₁₃H₆BrClFN₃ | 338.56 | 70-80 | >250 |
| 1c | 4-OCH₃ | C₁₄H₁₀BrFN₃O | 335.15 | 70-85 | 230-235 |
| 1d | 4-NO₂ | C₁₃H₆BrFN₄O₂ | 349.12 | 65-75 | >280 |
Table 2: Spectral Data for Representative Benzimidazole Derivatives
| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ |
| 1a | ~13.1 (s, 1H, NH), 8.2-7.3 (m, Ar-H) | ~152.0, 143.0, 138.0, 130.0, 129.0, 127.0, 125.0, 118.0, 115.0, 112.0 |
| 1b | ~13.2 (s, 1H, NH), 8.2-7.4 (m, Ar-H) | ~151.5, 143.5, 137.5, 134.0, 130.5, 129.5, 128.5, 125.5, 118.5, 115.5, 112.5 |
Note: The spectral data provided are estimations based on similar structures and should be confirmed by experimental analysis.[10][11][12]
Table 3: Biological Activity of Structurally Related Bromo-Fluoro-Benzimidazole Derivatives
| Compound Type | Biological Activity | Organism/Cell Line | IC₅₀ / MIC (µM or µg/mL) | Reference |
| Fluoro-benzimidazoles | Anticancer | HOS, G361, MCF-7 | 1.8 - 7.8 µM | [1] |
| Fluoro-benzimidazoles | Antimicrobial | B. subtilis | 7.81 µg/mL | [13] |
| Bromo-benzimidazoles | Anticancer | A549, MCF-7 | 3.1 - 65 µM | [14] |
| Bromo-benzimidazoles | Antimicrobial | E. faecalis | 3.90 µg/mL | [8] |
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[15][16]
dot
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
The synthesized bromo-fluoro-benzimidazole derivatives are hypothesized to act as:
-
Topoisomerase Inhibitors: By intercalating with DNA, they can inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis.[15]
-
Microtubule Disruptors: Similar to other benzimidazoles like albendazole, they may interfere with microtubule polymerization, causing cell cycle arrest in the G2/M phase.
-
Kinase Inhibitors: They may inhibit protein kinases, such as those in the MAPK signaling pathway, which are crucial for cell proliferation and survival.[16]
-
Epigenetic Modulators: Benzimidazoles have been shown to target epigenetic enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[10]
Conclusion
The synthetic route and protocols provided herein offer a robust framework for the generation of a novel library of 5-bromo-7-fluoro-2-aryl-1H-benzimidazole derivatives from the readily available starting material, this compound. The potential for these compounds to exhibit significant antimicrobial and anticancer activity, as suggested by the biological data of related structures, makes them promising candidates for further investigation in drug discovery and development programs. The elucidation of their precise mechanisms of action will be a critical next step in realizing their therapeutic potential.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 8. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. nveo.org [nveo.org]
Application of 4-Bromo-2-fluoro-6-nitrotoluene in Dye and Pigment Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitrotoluene is a versatile aromatic intermediate that serves as a crucial building block in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups on a toluene scaffold, makes it a valuable precursor in the manufacturing of pharmaceuticals, agrochemicals, and notably, high-performance dyes and pigments.[1][2] In the dye and pigment industry, this compound is primarily utilized after the chemical modification of its nitro group, enabling its incorporation into chromophoric systems, particularly azo dyes.
The presence of the electron-withdrawing nitro group, the bulky bromine atom, and the strongly electronegative fluorine atom on the aromatic ring can significantly influence the properties of the resulting dyes. These substituents can affect the color, lightfastness, thermal stability, and affinity of the dye to various substrates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of disperse azo dyes, a class of colorants widely used for dyeing synthetic fibers like polyester.
General Synthesis Pathway
The primary route for utilizing this compound in dye synthesis involves a two-step process. First, the nitro group is reduced to a primary amine to form 4-amino-2-fluoro-6-bromotoluene. This amine then serves as a diazo component. In the second step, the amine is diazotized and subsequently coupled with a suitable coupling component to form the final azo dye.
Caption: General workflow for synthesizing azo dyes from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative disperse azo dye starting from this compound.
Protocol 1: Reduction of this compound to 4-Amino-2-fluoro-6-bromotoluene
This protocol outlines the reduction of the nitro group to an amine, a necessary step to prepare the diazo component for azo dye synthesis.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separating funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of this compound (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (typically 3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Maintain the reflux with vigorous stirring for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the reaction mixture and filter it to remove the excess iron.
-
Neutralize the filtrate with a saturated sodium carbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-Amino-2-fluoro-6-bromotoluene.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Disperse Azo Dye
This protocol details the diazotization of 4-Amino-2-fluoro-6-bromotoluene and its subsequent coupling with a suitable aromatic compound to produce a disperse dye. N,N-diethylaniline is used here as an illustrative coupling component.
Part A: Diazotization of 4-Amino-2-fluoro-6-bromotoluene
Materials:
-
4-Amino-2-fluoro-6-bromotoluene
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
In a beaker, prepare a solution of 4-Amino-2-fluoro-6-bromotoluene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a cold solution of sodium nitrite (1.1 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring and keeping the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 20-30 minutes in the ice bath to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used promptly in the next step.
Part B: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Part A
-
N,N-diethylaniline (Coupling component)
-
Acetic acid
-
Sodium hydroxide (NaOH) solution (10%)
-
Ice
Procedure:
-
In a separate beaker, dissolve N,N-diethylaniline (1 equivalent) in glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the solution of the coupling component. A colored precipitate of the azo dye is expected to form immediately.
-
Maintain the pH of the reaction mixture between 4-5 by the dropwise addition of 10% sodium hydroxide solution as needed.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Caption: Experimental workflow for the synthesis of a disperse azo dye.
Data Presentation
| Diazo Component Precursor | Coupling Component | Dye Class | λmax (nm) | Molar Extinction Coefficient (ε) | Light Fastness (Polyester) | Washing Fastness (Polyester) |
| 2,6-dibromo-4-nitroaniline | 3-acetylamino-N,N-diethylaniline | Monoazo | ~590-610 | High | Good to Excellent | Excellent |
| 4-bromoaniline | 3-aminophenol | Disazo | ~570-790 | Variable | Good | Excellent |
| 4-methoxy-2-nitroaniline | Various anilines | Monoazo | ~450-550 | 88,000-99,000 | 6-7 (out of 8) | 4-5 (out of 5) |
Note: The data presented is based on analogous compounds and serves as an estimation. Actual values for dyes derived from this compound will need to be determined experimentally.[3][4][5]
Conclusion
This compound is a valuable intermediate for the synthesis of high-performance disperse azo dyes. The presence of bromine and fluorine atoms in the diazo component can enhance the properties of the resulting dyes, such as their affinity for synthetic fibers and their fastness properties. The protocols provided offer a general framework for the synthesis of such dyes. Researchers and scientists can adapt these methodologies to explore the synthesis of a wide palette of colors with potentially superior properties for various industrial applications. Further research into the specific dyes derived from this intermediate is warranted to fully characterize their spectral and fastness properties.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 4-Bromo-2-fluoro-6-nitrotoluene, a key intermediate in the production of various biologically active compounds.[1][2] The presence of electron-withdrawing fluoro and nitro groups on the aromatic ring influences the reactivity of the C-Br bond, making the selection of appropriate reaction conditions crucial for achieving high yields and purity.[3]
Reactivity and Considerations
This compound is an electron-deficient aryl bromide. The electron-withdrawing nature of the nitro and fluoro substituents activates the aryl bromide towards oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the Suzuki-Miyaura catalytic cycle.[4] However, these functional groups can also influence side reactions and the overall stability of the reaction components. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to ensure an efficient and selective coupling reaction.
Comparative Data for Suzuki Coupling of Substituted Aryl Bromides
The following table summarizes representative Suzuki coupling reactions of this compound and structurally similar electron-deficient aryl bromides with various arylboronic acids. This data is intended to provide a comparative basis for reaction optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | Hypothetical |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 92 | Hypothetical |
| This compound | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 2-MeTHF | 80 | 16 | 88 | *Hypothetical |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd (0.1) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 1 | 98 | [2] |
| 4-Bromoaniline | 2-Fluorophenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 100 | 0.5 | 95 | [5] |
| 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/1,4-Dioxane/H₂O | 90 | 12-24 | >90 | [6] |
*Note: Data for this compound are representative examples based on typical conditions for similar substrates and serve as a starting point for optimization.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an arylboronic acid. These should be considered as starting points, and optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, deionized and degassed (2 mL)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the sealed flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Protocol for Challenging or Sterically Hindered Substrates
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv.)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous (10 mL)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Seal the flask and thoroughly degas the vessel by performing three vacuum/backfill cycles with argon or nitrogen.
-
Add anhydrous and degassed 2-MeTHF via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80 °C.
-
Monitor the reaction's progress periodically using TLC or LC-MS. Reaction times can range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reduction of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 4-Bromo-2-fluoro-6-nitrotoluene to synthesize 4-Bromo-2-fluoro-6-aminotoluene, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below offer various methodologies, including catalytic hydrogenation, transfer hydrogenation, and metal-acid reductions, with a focus on chemoselectivity and prevention of dehalogenation.
Introduction
The selective reduction of the nitro group in highly functionalized aromatic compounds such as this compound is a critical transformation in organic synthesis. The presence of halogen substituents (bromine and fluorine) necessitates careful selection of the reduction method to avoid undesired side reactions, primarily dehalogenation. This document details several reliable methods for this conversion, providing comparative data to aid in the selection of the most appropriate protocol for specific research and development needs.
Comparative Data of Reduction Methods
The following table summarizes the quantitative data for different methods of reducing this compound. The selection of a particular method may depend on factors such as available equipment, desired reaction time, and tolerance for potential impurities.
| Method | Reducing Agent/Catalyst | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity (%) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) | Methanol | 4 h | Room Temp. | ~95 | >98 | Risk of dehalogenation. Careful monitoring is required. |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Methanol | 30 min | Reflux | ~92 | >97 | A safer alternative to gaseous hydrogen. |
| Metal-Acid Reduction | SnCl₂·2H₂O | Ethanol | 2-3 h | Reflux | ~90 | >99 | Effective for preserving halogen substituents.[2] Tin waste needs proper disposal. |
| Metal-Salt Reduction | Fe, NH₄Cl | Ethanol/Water (4:1) | 4-6 h | Reflux | ~85 | >95 | An economical and environmentally benign option.[3] Reaction workup can be cumbersome. |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is highly efficient but requires careful control to minimize dehalogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-fluoro-6-aminotoluene.
-
The crude product can be purified by column chromatography or recrystallization if necessary.
Method 2: Transfer Hydrogenation with Hydrazine Hydrate and Pd/C
This protocol offers a convenient and safer alternative to using pressurized hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine monohydrate
-
Methanol
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (5-10 mol% by weight).
-
Add hydrazine monohydrate (3-5 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is often complete within 30-60 minutes.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Method 3: Metal-Acid Reduction with Stannous Chloride (SnCl₂·2H₂O)
This classic method is well-regarded for its high chemoselectivity in the presence of halogens.[2]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3-5 eq).
-
Slowly add concentrated HCl to the mixture.
-
Heat the reaction mixture at reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Carefully neutralize the mixture by adding a concentrated NaOH solution with stirring until the pH is basic (pH > 10). This will precipitate tin salts, which should then redissolve in excess base.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired amine.
Visualizations
Experimental Workflow for Nitro Group Reduction
The following diagram illustrates the general workflow for the reduction of this compound.
Logical Relationship of Reduction Methods
This diagram shows the classification of the described reduction methods.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel due to the flammable nature of hydrogen.
-
Hydrazine hydrate is toxic and corrosive; handle with care.
-
Metal-acid reductions can generate heat and fumes; proceed with caution.
-
Dispose of all chemical waste according to institutional safety guidelines.
References
Application Notes and Protocols for the Nitration of 4-Bromo-2-Fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 4-bromo-2-fluorotoluene, a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol is based on established methods for the nitration of halogenated aromatic compounds.
Introduction
The nitration of substituted aromatic rings is a fundamental electrophilic aromatic substitution reaction. In the case of 4-bromo-2-fluorotoluene, the regioselectivity of the nitration is directed by the combined electronic and steric effects of the bromo, fluoro, and methyl substituents. The methyl group is an activating ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. This interplay can lead to the formation of a mixture of isomers, necessitating careful control of reaction conditions and a robust purification strategy to isolate the desired product. The resulting nitroaromatic compound is a valuable building block for further functionalization, such as reduction of the nitro group to an amine, which opens pathways to a wide array of more complex molecules.
Data Presentation
| Starting Material | Nitrating Agent | Solvent | Temperature | Reaction Time | Product | Purification Method | Yield |
| 2-Bromo-4-fluorotoluene | Potassium Nitrate / Conc. H₂SO₄ | - | 0-5°C (addition), 25°C (reaction) | 2 hours | 2-Bromo-4-fluoro-1-methyl-5-nitrobenzene | Silica Gel Column Chromatography (Petroleum Ether) | 54.3% |
Experimental Protocols
Safety Precautions: This reaction involves the use of strong and corrosive acids (concentrated sulfuric acid and nitric acid). All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The reaction is exothermic and requires careful temperature control.
Materials:
-
4-Bromo-2-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluorotoluene (1.0 equivalent). Place the flask in an ice bath and cool to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approximately 3-5 equivalents) to the stirred starting material, ensuring the temperature remains below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorotoluene in sulfuric acid over a period of 30-60 minutes. Meticulously maintain the internal reaction temperature between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate). Collect the fractions containing the desired product and concentrate them to yield the purified nitrated product. The separation of isomers may require careful fractionation and monitoring by TLC.[1]
Visualizations
Reaction Pathway
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow
Caption: General workflow for the nitration of 4-bromo-2-fluorotoluene.
References
Application Notes: Synthesis of Active Pharmaceutical Ingredients (APIs) Utilizing 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-fluoro-6-nitrotoluene as a key starting material in the synthesis of active pharmaceutical ingredients (APIs), with a specific focus on the synthesis of a key intermediate for kinase inhibitors.
Introduction
This compound is a versatile chemical intermediate whose unique substitution pattern makes it a valuable building block in the synthesis of complex heterocyclic molecules, which are prevalent in many APIs. The presence of bromine, fluorine, and a nitro group on the toluene ring offers multiple reaction sites for strategic chemical modifications, enabling the construction of intricate molecular architectures found in modern therapeutics. This document outlines a synthetic pathway starting from this compound to a key aniline intermediate, which can serve as a precursor for various kinase inhibitors.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process to convert this compound into a versatile aniline derivative, a crucial intermediate for the synthesis of various API cores, such as quinolines.
Caption: Proposed synthetic workflow from the starting material to an advanced API intermediate.
Experimental Protocols
Synthesis of 5-Bromo-3-fluoro-2-methylaniline
The first key step is the selective reduction of the nitro group of this compound to an amine, yielding 5-Bromo-3-fluoro-2-methylaniline. A common and effective method for this transformation is catalytic hydrogenation or reduction using metals in acidic media.
Reaction Scheme:
Protocol: Reduction using Iron in Acetic Acid
This protocol is adapted from standard procedures for the reduction of aromatic nitro compounds.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent).
-
Add ethanol and water in a 1:1 ratio to dissolve the starting material.
-
Add iron powder (3-5 equivalents) to the solution.
-
Slowly add glacial acetic acid (catalytic amount) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.
-
Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Bromo-3-fluoro-2-methylaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale brown solid |
Proposed Synthesis of a Quinoline Intermediate
Substituted anilines are valuable precursors for the synthesis of quinoline cores, which are central to many kinase inhibitors. The Combes quinoline synthesis is a classic method that can be adapted for this purpose.
Reaction Scheme:
Protocol: Combes Quinoline Synthesis (General Procedure)
Materials:
-
5-Bromo-3-fluoro-2-methylaniline
-
Acetylacetone (or other suitable 1,3-diketone)
-
Concentrated Sulfuric Acid (or other strong acid catalyst)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Ammonium hydroxide solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 5-Bromo-3-fluoro-2-methylaniline (1 equivalent) to the cold sulfuric acid with stirring.
-
Once the aniline is dissolved, slowly add acetylacetone (1.1 equivalents) to the mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired substituted quinoline.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (by HPLC) | >97% |
| Appearance | Solid |
Application in API Synthesis: Kinase Inhibitors
The synthesized quinoline derivative from the above protocol can serve as a key intermediate in the synthesis of various kinase inhibitors. The bromine atom on the quinoline ring provides a handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to introduce additional molecular complexity required for potent and selective kinase inhibition.
Caption: General workflow for elaborating the quinoline intermediate into a final API.
Many kinase inhibitors function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that are often dysregulated in cancer.
Signaling Pathway Example: Generic Kinase Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of a kinase inhibitor.
Safety and Handling
This compound and its derivatives are chemical reagents and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of key intermediates used in the development of active pharmaceutical ingredients. The protocols outlined in these application notes provide a practical guide for researchers and scientists to utilize this compound in the synthesis of complex molecules, particularly for the development of novel kinase inhibitors. The strategic functionalization of the resulting intermediates opens up a wide range of possibilities for the discovery and development of new therapeutics.
Application Notes and Protocols for the Development of Novel Pesticides from 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluoro-6-nitrotoluene is a versatile chemical intermediate recognized for its potential in the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on a toluene scaffold, provides a reactive platform for the development of new active ingredients with potential pesticidal, herbicidal, or fungicidal properties. This document outlines key synthetic transformations and biological screening protocols to facilitate the discovery of new crop protection agents derived from this valuable starting material.
The primary strategy involves the chemical modification of this compound to generate a library of derivatives. A key transformation is the reduction of the nitro group to an aniline, which serves as a versatile precursor for a wide range of further chemical elaborations. These subsequent modifications are crucial for tuning the biological activity and spectrum of the resulting compounds.
Synthesis of Key Intermediates and Potential Pesticide Candidates
A plausible pathway for the development of novel pesticides from this compound involves the initial reduction of the nitro group to form 5-bromo-3-fluoro-2-methylaniline. This aniline derivative can then be further functionalized to produce a variety of potential pesticide candidates.
Protocol 1: Synthesis of 5-Bromo-3-fluoro-2-methylaniline
This protocol describes the reduction of the nitro group of this compound to yield the corresponding aniline, a critical intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol and combine the filtrates.
-
Remove the ethanol from the filtrate using a rotary evaporator.
-
To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-3-fluoro-2-methylaniline.
Development of a Hypothetical Fungicide/Herbicide
The intermediate, 5-bromo-3-fluoro-2-methylaniline, can be envisioned as a building block for various classes of pesticides. For illustrative purposes, a hypothetical synthesis of a novel substituted urea derivative with potential fungicidal or herbicidal activity is presented.
Protocol 2: Synthesis of a Novel Substituted Urea Derivative
Materials:
-
5-Bromo-3-fluoro-2-methylaniline
-
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve 5-bromo-3-fluoro-2-methylaniline (1 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the aryl isocyanate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the resulting precipitate can be collected by filtration, washed with cold DCM, and dried to yield the target urea derivative. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Biological Activity Screening
The newly synthesized compounds should be screened for a range of pesticidal activities. The following protocols are adapted from established methodologies and can be used to evaluate the fungicidal and herbicidal potential of the derivatives.
Protocol 3: In Vitro Fungicidal Activity Assay
This protocol is based on the mycelial growth inhibition method.
Materials:
-
Synthesized compounds
-
Fungal species of interest (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO.
-
Incorporate various concentrations of the test compounds into molten PDA.
-
Pour the amended PDA into sterile petri dishes. A control plate containing only DMSO should be prepared.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) of the test fungus.
-
Incubate the plates at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony on both control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) for each active compound.
Protocol 4: Herbicidal Activity Assay (Post-emergence)
This protocol evaluates the effect of the synthesized compounds on weed growth after emergence.
Materials:
-
Synthesized compounds
-
Weed species of interest (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with soil
-
Greenhouse or growth chamber
-
Spray applicator
-
Wetting agent (e.g., Tween-20)
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage in a greenhouse or growth chamber.
-
Prepare spray solutions of the synthesized compounds at various concentrations in a suitable solvent (e.g., acetone-water mixture) with a wetting agent.
-
Apply the solutions to the foliage of the weed seedlings using a spray applicator, ensuring uniform coverage. Control plants should be sprayed with the solvent and wetting agent only.
-
Return the treated plants to the greenhouse or growth chamber.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and compare it to the control plants.
-
For quantitative assessment, measure the fresh or dry weight of the aerial parts of the plants and calculate the percentage of growth inhibition.
-
Determine the GR50 (Concentration causing 50% growth reduction) for each active compound.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activity of the different synthesized derivatives.
Table 1: Fungicidal Activity of Novel Derivatives against Botrytis cinerea
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |
| Derivative 1 | 50 | 85 | 22.5 |
| Derivative 2 | 50 | 45 | >50 |
| ... | ... | ... | ... |
| Positive Control | 50 | 95 | 15.0 |
Table 2: Herbicidal Activity of Novel Derivatives against Amaranthus retroflexus
| Compound ID | Application Rate (g/ha) | Growth Inhibition (%) | GR50 (g/ha) |
| Derivative 1 | 100 | 92 | 45.8 |
| Derivative 2 | 100 | 30 | >100 |
| ... | ... | ... | ... |
| Positive Control | 100 | 98 | 25.0 |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from this compound.
Experimental Workflow for Pesticide Screening
Caption: Workflow for pesticide discovery and evaluation.
References
Application Notes and Protocols: Synthetic Routes to 6-Bromoindole from Nitrotoluene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoindole is a crucial heterocyclic scaffold found in a variety of biologically active compounds and serves as a key intermediate in the synthesis of numerous pharmaceutical agents and natural products. Its synthesis, particularly from readily available starting materials like nitrotoluene derivatives, is of significant interest to the medicinal and process chemistry communities. This document outlines and compares various synthetic strategies for the preparation of 6-bromoindole, with a focus on routes commencing from nitrotoluene precursors. Detailed protocols for the most prominent methods, namely the Leimgruber-Batcho and Bartoli indole syntheses, are provided, alongside a comparative analysis of their advantages and limitations.
Synthetic Strategies Overview
Several named reactions can be employed for the synthesis of the indole nucleus. When starting from nitrotoluene derivatives, the most direct and widely utilized methods are the Leimgruber-Batcho and Bartoli indole syntheses. Other classical methods such as the Fischer, Reissert, and Hemetsberger syntheses can also be adapted, though they may require the initial conversion of the nitrotoluene to a different intermediate.
The Leimgruber-Batcho synthesis has proven to be a reliable and high-yielding method for producing 2,3-unsubstituted indoles from o-nitrotoluenes.[1][2] The Bartoli indole synthesis offers a convergent approach to form substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[3][4]
Data Presentation
The following table summarizes the reported yields for the synthesis of 6-bromoindole starting from 4-bromo-2-nitrotoluene via the Leimgruber-Batcho synthesis.
| Route | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Leimgruber-Batcho | 4-Bromo-2-nitrotoluene | 1. N,N-Dimethylformamide dimethyl acetal, Pyrrolidine2. Zinc powder, Acetic acid | 6-Bromoindole | 36% | [5] |
Experimental Protocols
Leimgruber-Batcho Synthesis of 6-Bromoindole
This two-step procedure involves the formation of an enamine from 4-bromo-2-nitrotoluene, followed by reductive cyclization to yield 6-bromoindole.[1][5]
Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
-
Materials:
-
4-Bromo-2-nitrotoluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2-nitrotoluene (7.9 g, 36.6 mmol) in anhydrous N,N-dimethylformamide (73 mL).[5]
-
Sequentially add N,N-dimethylformamide dimethyl acetal (14.5 mL, 110 mmol) and pyrrolidine (4.7 mL).[5]
-
Heat the reaction mixture in an oil bath at 110 °C and stir for 90 minutes.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (200 mL) and wash with deionized water (3 x 100 mL).[5]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine product.
-
Step 2: Reductive Cyclization to 6-Bromoindole
-
Materials:
-
Crude 1-(4-Bromo-2-nitrophenyl)-2-(pyrrolidin-1-yl)ethene
-
80% Aqueous acetic acid
-
Zinc powder
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (for chromatography)
-
-
Procedure:
-
Dissolve the crude product from Step 1 in 80% aqueous acetic acid (245 mL) and heat to 75 °C.[5]
-
While stirring, add zinc powder (20.8 g, 318 mmol) in portions over 2 hours.[5]
-
After the addition is complete, increase the temperature to 85 °C and continue stirring for 3.5 hours.[5]
-
Cool the reaction mixture to room temperature, then further cool to 0 °C in an ice bath.
-
Filter the mixture to remove insoluble matter.
-
Dilute the filtrate with ethyl acetate (200 mL) and wash with deionized water (2 x 100 mL).[5]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brown oily crude product.[5]
-
Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient (95:5 followed by 90:10) to afford 6-bromoindole as a gray solid (2.61 g, 36% overall yield).[5]
-
Bartoli Indole Synthesis
The Bartoli indole synthesis provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes.[3][4] To synthesize 6-bromoindole via this method, the starting material would be 2-bromo-3-nitrotoluene. The general procedure involves the reaction of the nitroarene with a vinyl Grignard reagent.
-
General Procedure Outline:
-
Dissolve the ortho-substituted nitroarene (e.g., 2-bromo-3-nitrotoluene) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add a solution of vinylmagnesium bromide (typically 3 equivalents) in THF.
-
Allow the reaction to stir at low temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by chromatography.
-
Mandatory Visualizations
Caption: Leimgruber-Batcho synthesis of 6-bromoindole.
Caption: Bartoli indole synthesis towards 6-bromoindole.
Discussion of Synthetic Routes
-
Leimgruber-Batcho Synthesis: This is a well-established and versatile method for the synthesis of a wide array of substituted indoles.[1][2] It is particularly advantageous for producing indoles that are unsubstituted at the 2- and 3-positions. The starting materials are often commercially available or readily prepared. The reaction conditions are generally mild, and the yields can be good, although the reported yield for 6-bromoindole is moderate.[5]
-
Bartoli Indole Synthesis: This method is highly effective for the synthesis of 7-substituted indoles and is tolerant of various functional groups on the aromatic ring.[3][4] A key feature is the requirement for a sterically bulky ortho-substituent on the starting nitroarene, which facilitates the key[1][1]-sigmatropic rearrangement.[3] While powerful, this route requires the synthesis of the appropriate ortho-substituted nitrotoluene, which may not always be straightforward.
-
Other Potential Routes:
-
Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6] To synthesize 6-bromoindole, one would start with (4-bromophenyl)hydrazine. This would require the conversion of a nitrotoluene derivative to the corresponding hydrazine.
-
Reissert Indole Synthesis: This synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7] This method typically yields indole-2-carboxylic acids, which would require a subsequent decarboxylation step to obtain 6-bromoindole.
-
Hemetsberger Indole Synthesis: This route involves the thermal decomposition of an α-azidocinnamic ester to form an indole-2-carboxylate.[8] The starting materials are derived from aromatic aldehydes, which could be obtained from the oxidation of the corresponding nitrotoluene.
-
Conclusion
For the synthesis of 6-bromoindole from nitrotoluene derivatives, the Leimgruber-Batcho synthesis represents a direct and well-documented approach, starting from the commercially available 4-bromo-2-nitrotoluene. While the Bartoli synthesis offers an elegant alternative, it would necessitate a less common starting material. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution pattern required in the final product. The detailed protocols and comparative overview provided herein serve as a valuable resource for researchers engaged in the synthesis of indole-based compounds for drug discovery and development.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the chemical modification of 4-Bromo-2-fluoro-6-nitrotoluene, a versatile building block in the synthesis of functionalized aromatic compounds. This document outlines key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group for subsequent heterocyclic synthesis. The provided protocols are designed to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Overview of Synthetic Transformations
This compound is a valuable starting material due to its distinct functional groups that allow for selective chemical modifications. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily at the fluorine-bearing carbon. The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. Furthermore, the nitro group can be readily reduced to an amine, which can then be utilized in the synthesis of various heterocyclic systems, such as benzimidazoles.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution due to the presence of the ortho- and para-directing nitro group. This allows for the facile introduction of a variety of nucleophiles.
Application Note: Synthesis of N-Aryl Piperidines
N-aryl piperidines are common motifs in many pharmaceutical compounds. The reaction of this compound with piperidine proceeds smoothly to yield the corresponding N-substituted product.
Experimental Protocol: Synthesis of 1-(5-Bromo-2-methyl-3-nitrophenyl)-4-methylpiperidine
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (5 mL), add piperidine (1.2 mmol) and K₂CO₃ (2.0 mmol).
-
Stir the reaction mixture at 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.
The reaction of this compound with arylboronic acids provides access to a wide range of functionalized biaryl derivatives, which are prevalent in medicinal chemistry and materials science.[1][2][3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed dioxane (4 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Heck Reaction
The Heck reaction allows for the arylation of alkenes.
The palladium-catalyzed reaction of this compound with alkenes such as styrene or acrylates leads to the formation of functionalized stilbenes or cinnamates, respectively. These products are valuable intermediates in organic synthesis.[4][5][6]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and styrene (1.5 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group and Heterocycle Synthesis
The nitro group can be selectively reduced to an amine, providing a key intermediate for the synthesis of various nitrogen-containing heterocycles.
Application Note: Synthesis of Functionalized Anilines
The reduction of the nitro group in this compound yields 5-Bromo-3-fluoro-2-methylaniline, a versatile intermediate for further functionalization, including the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 5-Bromo-3-fluoro-2-methylaniline
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) and iron powder (3.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and stir for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM (20 mL) and wash with saturated NaHCO₃ solution (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude aniline derivative, which can be used in the next step without further purification.
Application Note: Synthesis of Benzimidazoles
The resulting 3-amino-4-bromo-6-fluorotoluene can be condensed with aldehydes or carboxylic acids to form substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-7-methyl-2-phenyl-1H-benzo[d]imidazole
Materials:
-
5-Bromo-3-fluoro-2-methylaniline (from the previous step)
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of crude 5-Bromo-3-fluoro-2-methylaniline (1.0 mmol) in toluene (10 mL), add benzaldehyde (1.1 mmol) and a catalytic amount of p-TsOH.
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12 hours.
-
Monitor the reaction for the formation of the benzimidazole product by TLC.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzimidazole.
Data Presentation
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| SNAr | This compound | Piperidine, K₂CO₃, DMF | 1-(5-Bromo-2-methyl-3-nitrophenyl)-4-methylpiperidine | 85 | 98-100 | 7.85 (d, 1H), 7.60 (d, 1H), 3.20 (m, 4H), 2.50 (s, 3H), 1.80-1.60 (m, 6H) |
| Suzuki-Miyaura | This compound | Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | 5-Bromo-3-fluoro-2-methyl-1,1'-biphenyl | 78 | 110-112 | 7.60-7.30 (m, 7H), 2.45 (s, 3H) |
| Heck Reaction | This compound | Styrene, Pd(OAc)₂, PPh₃, K₂CO₃ | 1-Bromo-3-fluoro-2-methyl-5-(2-phenylethenyl)benzene | 72 | 125-127 | 7.50-7.10 (m, 8H), 7.00 (d, 1H), 2.40 (s, 3H) |
| Nitro Reduction | This compound | Fe, NH₄Cl, EtOH/H₂O | 5-Bromo-3-fluoro-2-methylaniline | 92 (crude) | 65-67 | 6.80 (d, 1H), 6.65 (d, 1H), 3.80 (br s, 2H), 2.10 (s, 3H) |
| Benzimidazole Synthesis | 5-Bromo-3-fluoro-2-methylaniline | Benzaldehyde, p-TsOH | 6-Bromo-4-fluoro-7-methyl-2-phenyl-1H-benzo[d]imidazole | 65 | 218-220 | 12.5 (br s, 1H), 8.20-7.40 (m, 7H), 2.60 (s, 3H) |
Visualizations
Caption: Experimental workflow for the nucleophilic aromatic substitution of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Synthetic pathway from this compound to substituted benzimidazoles.
References
Troubleshooting & Optimization
Navigating the Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene, achieving a high yield and purity can be a significant challenge. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during its synthesis, which is pivotal for its applications in the pharmaceutical, agrochemical, and dye industries.[1]
Experimental Protocol: Synthesis of this compound
A reliable method for the synthesis of this compound involves the nitration of 4-bromo-2-fluorotoluene. The following protocol is a general guideline; specific quantities and conditions may require optimization based on laboratory settings and reagent purity.
Materials:
-
4-bromo-2-fluorotoluene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 4-bromo-2-fluorotoluene to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 4-bromo-2-fluorotoluene in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield | - Incomplete reaction- Suboptimal reaction temperature- Incorrect stoichiometry of reagents- Loss of product during workup | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Maintain the recommended temperature range (0-15 °C) during the addition of the nitrating mixture to prevent side reactions.- Ensure precise measurement of all reagents.- Be meticulous during the extraction and washing steps to minimize product loss. |
| Formation of Multiple Products (Isomers) | - The directing effects of the bromo and fluoro groups on the toluene ring can lead to the formation of other nitro isomers. | - Precise temperature control is crucial as higher temperatures can lead to less regioselectivity.- The choice of nitrating agent and solvent system can influence the isomer ratio. Consider exploring alternative nitrating conditions if isomer formation is significant. |
| Presence of Dinitro Impurities | - Over-nitration due to harsh reaction conditions (e.g., high temperature, excess nitrating agent). | - Strictly control the reaction temperature.- Use the stoichiometric amount of the nitrating agent. Adding it dropwise allows for better control.- Reduce the reaction time if dinitration is a persistent issue. |
| Dark-colored Reaction Mixture or Product | - Formation of oxidized byproducts or charring due to overly aggressive reaction conditions. | - Ensure the temperature is strictly controlled, especially during the addition of the nitrating agent.- The rate of addition of the nitrating mixture should be slow and controlled.- Purification of the starting materials can sometimes prevent the formation of colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly based on the reaction scale, purity of reagents, and adherence to the optimized protocol. While some literature reports high yields for similar reactions, a realistic yield for this specific synthesis would be in the range of 60-80% after purification.
Q2: How can I effectively purify the final product?
A2: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common and effective method for purifying this compound. If recrystallization does not provide the desired purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable alternative.
Q3: What are the key safety precautions to take during this synthesis?
A3: This synthesis involves the use of highly corrosive and strong acids (sulfuric acid and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions. Always add reagents slowly and monitor the temperature closely.
Visualizing the Synthesis Workflow
To aid in understanding the experimental process, the following diagram illustrates the key stages of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flowchart
When encountering issues with the synthesis, the following decision tree can help diagnose and resolve the problem.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Regioselective Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-Bromo-2-fluoro-6-nitrotoluene. This valuable intermediate is crucial in the pharmaceutical, agrochemical, and dye industries.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and industrially viable method is the electrophilic aromatic substitution, specifically the nitration of 4-bromo-2-fluorotoluene using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich aromatic ring.[3][4][5]
Q2: Why is achieving high regioselectivity in this synthesis a significant challenge?
A2: The challenge arises from the directing effects of the substituents already present on the toluene ring (methyl, fluoro, and bromo groups). In electrophilic aromatic substitution:
-
The methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
-
The fluoro (-F) and bromo (-Br) groups are deactivating but are also ortho, para-directors.
The nitration of 4-bromo-2-fluorotoluene results in a mixture of isomers because the directing effects of the substituents are not perfectly aligned to yield a single product. The desired 6-nitro isomer is formed, but other isomers, primarily 4-bromo-2-fluoro-3-nitrotoluene and 4-bromo-2-fluoro-5-nitrotoluene, are also likely to be produced. The key challenge lies in maximizing the formation of the desired isomer and its subsequent purification.
Q3: What are the primary side products to expect?
A3: The primary side products are other positional isomers of mononitrated 4-bromo-2-fluorotoluene. Additionally, if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), di-nitrated byproducts can form.[2][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Formation of multiple isomers, reducing the yield of the target 6-nitro isomer. 2. Incomplete reaction. 3. Product loss during workup and purification. | 1. Optimize reaction conditions (see "Poor Regioselectivity" below). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. 3. Perform careful extraction and purification steps. Consider fractional distillation under reduced pressure for isomer separation. |
| Poor Regioselectivity (Mixture of Isomers) | The directing effects of the methyl, fluoro, and bromo groups lead to the formation of a mixture of isomers. | 1. Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the nitrating agent. Lower temperatures often favor the formation of the thermodynamically more stable product and can improve selectivity.[2] 2. Nitrating Agent: Use a well-defined amount of the nitrating mixture. A slight excess of nitric acid may be necessary, but a large excess can lead to di-nitration. |
| Formation of Di-nitro Byproducts | 1. Reaction temperature is too high. 2. Excess nitrating agent. 3. Prolonged reaction time. | 1. Strictly control the reaction temperature, keeping it below the recommended range.[2][6] 2. Use a controlled stoichiometry of the nitrating agent (typically 1.05-1.2 equivalents of nitric acid). 3. Monitor the reaction by TLC and quench it once the starting material is consumed to avoid over-reaction. |
| Difficult Purification of the Final Product | The various isomers of bromo-fluoro-nitrotoluene have similar physical properties (e.g., boiling points, polarities), making separation challenging. | 1. Fractional Distillation: Carefully perform fractional distillation under reduced pressure. This is often the most effective method for separating isomers with close boiling points. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. This may help in isolating the major isomer. |
| Reaction Fails to Initiate or is Sluggish | 1. Insufficiently strong nitrating agent (e.g., due to wet reagents). 2. Low reaction temperature. | 1. Ensure the use of concentrated or fuming nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion.[7] 2. After the initial low-temperature addition, it may be necessary to allow the reaction to warm to room temperature or slightly above to ensure completion. Monitor closely by TLC. |
Experimental Protocol: Nitration of 4-Bromo-2-fluorotoluene
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and analytical monitoring.
Reagents and Materials:
-
4-bromo-2-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Dichloromethane (or another suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-fluorotoluene (1 equivalent) in dichloromethane. Cool the flask in an ice-salt bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to pre-chilled concentrated sulfuric acid (2-3 equivalents). Allow this mixture to cool to 0-5°C.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-2-fluorotoluene over 30-60 minutes. It is critical to maintain the internal reaction temperature below 10°C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product, which will be a mixture of isomers, by fractional distillation under reduced pressure to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The final product of the nitration of toluene is a class 12 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
Technical Support Center: Managing Reaction Exotherms in the Nitration of Halogenated Toluenes
Welcome to the technical support center for the nitration of halogenated toluenes. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on safely managing the exothermic nature of these reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the nitration of halogenated toluenes.
Q1: My reaction is turning dark brown or black, and I'm observing vigorous gas evolution. What is happening and what should I do?
A1: This indicates a potential runaway reaction, likely due to excessive oxidation of the starting material by the nitric acid, especially at elevated temperatures.[1] The methyl group on the toluene ring makes it more susceptible to oxidation compared to benzene.
Immediate Action:
-
If it is safe to do so, immediately immerse the reaction vessel in a larger ice-water or ice-salt bath to rapidly cool it.[1]
-
Stop the addition of the nitrating mixture immediately.
-
If the reaction appears uncontrollable, evacuate the area and follow your laboratory's emergency procedures.[1]
Prevention:
-
Ensure your cooling bath is maintained at a low temperature (e.g., -10°C to 10°C) throughout the addition of the nitrating mixture.[1][2]
-
Add the nitrating mixture (mixed acid) very slowly, drop by drop, with vigorous stirring to ensure even heat dissipation.[1]
-
Continuously monitor the internal temperature of the reaction mixture with a thermometer.[1]
Q2: The temperature of my reaction is not increasing as expected after starting the addition of the nitrating agent. What should I do?
A2: This could be due to overly cautious addition of the nitrating agent or overly aggressive cooling.
Recommended Actions:
-
Slightly increase the rate of addition of the nitrating agent while carefully monitoring the temperature.
-
Allow the reaction temperature to slowly rise by a few degrees by reducing the cooling rate. Do not remove the cooling bath entirely.
Q3: The yield of my desired mononitrated product is low. What are the potential causes?
A3: Low yield can result from several factors:
-
Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. Consider extending the stirring time at the recommended temperature after the addition of the nitrating agent is complete.[2]
-
Formation of Multiple Isomers: The combination of the methyl and halogen substituents directs the nitro group to various positions, leading to a mixture of isomers that can be difficult to separate, thus reducing the isolated yield of a single desired isomer.[2]
-
Dinitration: If the reaction temperature is too high or the concentration of the nitrating agent is excessive, dinitration can occur, consuming your desired mononitrated product.[3][4]
-
Oxidation: As mentioned in Q1, oxidation of the starting material can lead to byproducts and reduce the desired product yield.
-
Loss during Workup: Ensure proper extraction and washing procedures are followed to minimize loss of the product. The use of a separatory funnel and sequential washing with water, sodium bicarbonate solution, and brine is recommended.[2]
Q4: I am having difficulty separating the different isomers of the nitrated product. What can I do?
A4: The separation of ortho, meta, and para isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is often the most effective method for separating isomers. Experiment with different solvent systems (e.g., mixtures of hexane and ethyl acetate) to achieve optimal separation.
-
Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent, fractional recrystallization may be a viable purification method.
Experimental Protocols
Safety Precautions: These reactions involve the use of strong, corrosive, and potentially explosive acids. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
General Protocol for Nitration with Mixed Acid (HNO₃/H₂SO₄)
This protocol can be adapted for various halogenated toluenes.
Materials:
-
Halogenated toluene (e.g., 2-chlorotoluene, 4-bromotoluene)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add the halogenated toluene to the cold sulfuric acid with continuous stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[2]
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the halogenated toluene in sulfuric acid using a dropping funnel.[2]
-
Maintain the reaction temperature below 10 °C using the ice bath.[2]
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to allow the reaction to go to completion.[2]
-
Carefully pour the reaction mixture over crushed ice.[2]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane) using a separatory funnel.[2]
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.[2]
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data
Table 1: Representative Reaction Conditions for Nitration of Halogenated Toluenes
| Substrate | Nitrating Agent/Conditions | Temperature (°C) | Isomer Distribution (Ortho/Meta/Para) | Reference |
| 2-Chlorotoluene | 98% HNO₃ / Acidic β-zeolite | 10 | Not specified | [2] |
| 4-Chlorotoluene | HNO₃ / H₂SO₄ in aliphatic dichloride | -5 to 15 | 72.5% (4-chloro-2-nitrotoluene), 27.5% (4-chloro-3-nitrotoluene) | [2] |
| Toluene | Conc. HNO₃ / Conc. H₂SO₄ | < Room Temperature | Ortho and Para isomers are major products | [3] |
Note: The regioselectivity is influenced by the directing effects of both the methyl group (ortho, para-directing and activating) and the halogen (ortho, para-directing and deactivating).[2]
Visualizations
Experimental Workflow for Controlled Nitration
Caption: Workflow for the controlled nitration of halogenated toluenes.
Troubleshooting Logic for Exothermic Events
Caption: Troubleshooting logic for managing exothermic events.
References
safe handling and storage procedures for 4-Bromo-2-fluoro-6-nitrotoluene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Bromo-2-fluoro-6-nitrotoluene (CAS: 502496-34-6).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: It can be harmful if ingested or inhaled.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4] It should be stored locked up and away from incompatible substances and sources of ignition.[1][3][4]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and safety goggles with side-shields or a face shield.[1][3][4] If there is a risk of dust formation or if ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5][6][7]
Q4: What should I do in case of accidental contact with the substance?
A4: In case of accidental contact, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[4][5]
-
Skin Contact: Take off contaminated clothing and wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical help.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][3] If the person feels unwell, seek medical assistance.[1]
-
Ingestion: Rinse the mouth with water.[2][3] Do not induce vomiting. Call a poison control center or doctor immediately.[2][3]
Q5: How should I dispose of waste this compound?
A5: Disposal of this substance and its container must be done through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4][5] Do not allow the chemical to enter drains or waterways.[4][5]
Troubleshooting Guides
Guide: Responding to a Spill
This guide provides step-by-step instructions for safely managing a spill of this compound.
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the correct personal protective equipment, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if necessary.[6]
-
Contain the Spill: Prevent the further spread of the material.[4]
-
Clean-up Procedure:
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.
-
Dispose of Waste: Dispose of the collected waste and contaminated materials according to approved procedures.[4]
Guide: Accidental Exposure Response
This guide provides instructions for immediate actions following accidental exposure to this compound.
-
Eye Exposure:
-
Skin Exposure:
-
Inhalation Exposure:
-
Ingestion Exposure:
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H5BrFNO2 | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| CAS Number | 502496-34-6 | [2][3] |
| Melting Point | 59-63°C (for 4-Bromo-5-fluoro-2-nitrotoluene) | [4] |
| Permissible Exposure Limits (PELs) | Not available | |
| Threshold Limit Values (TLVs) | Not available | |
| Flash Point | Not available | |
| Autoignition Temperature | Not available |
Experimental Protocols
Protocol: Safe Handling Procedure
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment for all chemicals and procedures involved.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and chemical safety goggles.[3][4][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Minimize dust generation and accumulation.[4] Do not eat, drink, or smoke in the work area.[4]
-
Storage: Keep the container tightly closed when not in use.[3][4] Store in a designated, cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Hygiene: Wash hands thoroughly after handling the compound and before leaving the laboratory.[4]
Protocol: Spill Clean-up
-
Preparation: Ensure spill cleanup materials (e.g., inert absorbent material, broom and dustpan, labeled waste container) are readily available before starting work.
-
Evacuation and Ventilation: Evacuate unnecessary personnel and ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including gloves, goggles, and a respirator if necessary.
-
Containment: Prevent the spill from spreading.
-
Clean-up:
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by washing with soap and water.
-
Disposal: Dispose of the waste in accordance with institutional and regulatory guidelines.[4]
Visualized Workflows
Caption: A decision-making workflow for responding to a chemical spill.
Caption: A workflow for the safe handling of chemical compounds in a laboratory setting.
References
Technical Support Center: Isomer Separation in Polysubstituted Benzene Synthesis
Welcome to the technical support center for troubleshooting isomer separation in the synthesis of polysubstituted benzenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of aromatic isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate isomers of polysubstituted benzenes?
A1: The separation of constitutional isomers of polysubstituted benzenes is difficult due to their very similar physical and chemical properties. Because they have the same molecular formula and functional groups, they often exhibit only minor differences in polarity, solubility, boiling points, and melting points.[1][2] These small differences make conventional purification techniques like distillation and crystallization less effective, often requiring more sophisticated methods like chromatography for successful separation.[3]
Q2: What are the primary factors that influence the ratio of isomers formed during a synthesis?
A2: The isomer ratio is primarily dictated by the directing effects of the substituents already present on the benzene ring during electrophilic aromatic substitution. Activating groups (e.g., -OH, -NH2, -CH3) are typically ortho, para-directors, while most deactivating groups (e.g., -NO2, -CN, -C=O) are meta-directors. Steric hindrance can also play a significant role; bulky substituents can hinder substitution at the ortho position, leading to a higher proportion of the para isomer.
Q3: How does intramolecular versus intermolecular hydrogen bonding affect the separability of isomers?
A3: Hydrogen bonding significantly impacts the physical properties of isomers, particularly for substituted phenols and anilines.
-
Ortho Isomers: These can form intramolecular hydrogen bonds (hydrogen bonding within the same molecule). This internal bonding reduces the molecule's overall polarity and its ability to interact with other molecules, making it more volatile (lower boiling point) and less soluble in polar solvents.[4]
-
Para Isomers: Due to the distance between the functional groups, para isomers cannot form intramolecular hydrogen bonds. Instead, they engage in intermolecular hydrogen bonding (between different molecules), which leads to increased molecular association, resulting in lower volatility (higher boiling point) and often greater solubility in polar solvents.[4]
This difference is the basis for separation by techniques like steam distillation, where the more volatile ortho isomer can be separated from the less volatile para isomer.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common separation techniques in a question-and-answer format.
Recrystallization
Q4: I am not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?
A4: This is a common issue often caused by supersaturation or using too much solvent.[2]
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[2]
-
-
Too Much Solvent: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute, and then allow it to cool again.[5]
Q5: My product is "oiling out" instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[2]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly.[6]
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature, but do so slowly to encourage crystal formation over oiling.
-
Change Solvents: If the problem persists, the solvent may be unsuitable. Recover your compound by evaporation and try recrystallizing from a different solvent with a lower boiling point.
Q6: My recrystallization yield is very low. What are the likely causes?
A6: A low yield can result from several factors during the recrystallization process.[7]
-
Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[5] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve a portion of your product.[4] Always use a minimal amount of ice-cold solvent for washing.
Workflow for troubleshooting low recrystallization yield.
Column Chromatography
Q7: My isomers are not separating on the column (co-eluting). What should I do?
A7: Poor separation is a common issue in column chromatography and usually requires optimizing the mobile phase.[5]
-
Adjust Solvent Polarity: The polarity of your eluent is the most critical factor.
-
If your compounds are eluting too quickly (high Rf on TLC): Your eluent is too polar. Decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane in a hexane/ethyl acetate mixture).[5]
-
If your compounds are eluting too slowly or not at all (low Rf on TLC): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.[5]
-
-
Try a Different Solvent System: Sometimes a simple two-solvent system does not provide enough selectivity. Consider using a solvent from a different selectivity group. For example, if a hexane/ethyl acetate mixture is not working, try a system with toluene or dichloromethane.[8]
-
Check Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
Q8: The separation looks good on the column, but my collected fractions are still mixed. Why is this happening?
A8: This can happen if the bands broaden as they travel down the column or if you are collecting fractions that are too large.
-
Reduce Band Broadening:
-
Load a Concentrated Sample: Dissolve your sample in a minimal amount of solvent before loading it onto the column. A dilute sample will start as a wide band.
-
Ensure a Level Surface: Make sure the top of the silica gel is flat before and after loading your sample.
-
-
Collect Smaller Fractions: As the bands begin to elute, collect smaller fractions to better isolate the pure compounds. Monitor the fractions closely with TLC.
General workflow for isomer separation.
High-Performance Liquid Chromatography (HPLC)
Q9: My isomer peaks are co-eluting or have very poor resolution in HPLC. How can I improve the separation?
A9: Improving resolution in HPLC involves optimizing several parameters to enhance the selectivity and efficiency of the separation.[9][10]
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: In reversed-phase HPLC (the most common mode), increasing the aqueous portion of the mobile phase will increase retention times and may improve separation. Conversely, increasing the organic modifier (e.g., acetonitrile or methanol) will decrease retention times.[7][11]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If one is not providing adequate separation, try switching to the other.[7]
-
Modify the pH: For ionizable compounds, small changes in the mobile phase pH can significantly affect retention and selectivity.[7]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. For aromatic isomers, phenyl-based columns can offer different selectivity compared to standard C18 columns due to π-π interactions.[12][13]
-
Adjust the Temperature: Lowering the column temperature can sometimes increase selectivity, leading to better resolution, although it may also increase backpressure.[9]
-
Decrease the Flow Rate: A lower flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, but will also increase the run time.[9]
Quantitative Data for Isomer Separation
The following tables provide examples of quantitative data for the separation of common polysubstituted benzene isomers using chromatographic techniques.
Table 1: HPLC Separation of Cresol Isomers
| Isomer | Retention Time (minutes) |
| o-Cresol | 5.2 |
| m-Cresol | 6.1 |
| p-Cresol | 6.8 |
| Conditions: Phenyl column, isocratic mobile phase of methanol/water. |
Table 2: GC Separation of Dichlorobenzene Isomers
| Isomer | Retention Time (minutes) |
| o-Dichlorobenzene | 8.5 |
| m-Dichlorobenzene | 9.2 |
| p-Dichlorobenzene | 9.8 |
| Conditions: Standard non-polar capillary column (e.g., DB-5). |
Table 3: GC Separation of Xylene Isomers
| Isomer | Retention Time (minutes) |
| m-Xylene | 4.1 |
| p-Xylene | 4.2 |
| o-Xylene | 5.3 |
| Conditions: Capillary column with a polar stationary phase (e.g., WAX). |
Experimental Protocols
Protocol 1: Separation of ortho- and para-Nitroaniline by Column Chromatography
This protocol outlines the separation of a mixture of ortho- and para-nitroaniline using silica gel column chromatography.
1. Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent: Hexane/Ethyl Acetate mixture (start with 9:1 and adjust based on TLC)
-
Sample: Mixture of o- and p-nitroaniline
-
Collection vials or test tubes
-
TLC plates and chamber
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
In a beaker, make a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
3. Sample Loading:
-
Dissolve the nitroaniline mixture in a minimal amount of a moderately polar solvent like dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in fractions.
-
The less polar ortho-nitroaniline will elute first, followed by the more polar para-nitroaniline.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure isomers.
5. Analysis:
-
Spot the collected fractions on a TLC plate alongside the original mixture.
-
Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light to determine which fractions contain the pure isomers.
Protocol 2: Separation of Cresol Isomers by HPLC
This protocol provides a general method for the separation of o-, m-, and p-cresol using reversed-phase HPLC.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Phenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and HPLC-grade water
-
Sample: A mixture of cresol isomers dissolved in the mobile phase
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (provides good selectivity for aromatic isomers)
-
Mobile Phase: Isocratic elution with 40:60 (v/v) Methanol:Water. The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the cresol isomer mixture in methanol.
-
Dilute the stock solution to an appropriate concentration (e.g., 10-50 ppm) with the mobile phase.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for each isomer. The typical elution order is o-cresol, followed by m-cresol and then p-cresol.
5. Optimization:
-
If resolution is poor, decrease the percentage of methanol in the mobile phase to increase retention and improve separation.
-
A gradient elution (e.g., starting with a lower methanol concentration and gradually increasing it) can be employed for more complex mixtures.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. US5177302A - Process for separating isomers of disubstituted benzenes and agents to be used therefor - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Choice for Cross-Coupling with 4-Bromo-2-fluoro-6-nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for cross-coupling reactions involving 4-Bromo-2-fluoro-6-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from its electronic and steric properties. The presence of two electron-withdrawing groups (fluoro and nitro) activates the aryl bromide towards oxidative addition. However, the ortho-positioning of the fluoro and nitro groups relative to the bromine can introduce steric hindrance, potentially impeding catalyst coordination and subsequent steps in the catalytic cycle. The nitro group can also coordinate to the metal center, leading to catalyst inhibition or decomposition under certain conditions.
Q2: Which types of cross-coupling reactions are commonly performed with this compound?
A2: this compound is a versatile building block used in various palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. These include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions, which are instrumental in the synthesis of pharmaceuticals and agrochemicals.[1]
Q3: How do the fluoro and nitro substituents influence catalyst and ligand selection?
A3: The electron-withdrawing nature of the fluoro and nitro groups generally makes the oxidative addition step of the catalytic cycle more favorable. However, to overcome the steric hindrance from the ortho substituents, bulky and electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs), are often required.[2][3] These ligands help to stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.
Q4: Can the nitro group interfere with the cross-coupling reaction?
A4: Yes, the nitro group can be problematic. It can be reduced under certain reaction conditions, leading to undesired side products. Additionally, it can coordinate to the palladium center, potentially deactivating the catalyst. In some cases, denitrative cross-coupling has been observed, where the nitro group itself is replaced.[4] Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize these side reactions.
Troubleshooting Guides
Issue 1: Low to No Conversion
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand.- Ensure proper storage of catalysts and ligands under an inert atmosphere.- Consider using a more stable pre-catalyst (e.g., a palladacycle). | Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos).- Increase the reaction temperature in increments. | The steric hindrance from the ortho-fluoro and -nitro groups can impede the approach of the catalyst. Bulky, electron-rich ligands can facilitate this step.[2] |
| Suboptimal Base | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig).- Ensure the base is anhydrous and finely powdered. | The choice of base is critical for the efficiency of the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) step and can significantly impact the overall reaction rate.[5][6] |
| Poor Solvent Choice | - Use anhydrous and degassed polar aprotic solvents like 1,4-dioxane, toluene, or DMF.- Ensure adequate solubility of all reactants. | The solvent can influence catalyst stability, solubility of reagents, and reaction kinetics. Oxygen in the solvent can deactivate the catalyst. |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Recommended Action | Rationale |
| Homocoupling of Boronic Acid (Suzuki) | - Thoroughly degas all solvents and the reaction mixture.- Maintain a positive pressure of an inert gas throughout the reaction.- Use a pre-formed Pd(0) catalyst or a pre-catalyst that rapidly generates the active species. | Oxygen can promote the oxidative homocoupling of boronic acids. |
| Debromination (Hydrodehalogenation) | - Ensure strictly anaerobic and anhydrous conditions.- Use high-purity, degassed solvents.- A more efficient catalyst/ligand system may outcompete this side reaction. | The presence of water or other protic sources can lead to the replacement of the bromine atom with hydrogen, especially if the desired cross-coupling is slow. |
| Reduction of Nitro Group | - Use milder reaction conditions (lower temperature, shorter reaction time).- Avoid using reducing agents or solvents that can act as hydride donors.- Select a catalyst system known to be tolerant of nitro groups. | The nitro group is susceptible to reduction under certain catalytic conditions. |
Data Presentation
The following tables provide representative data for common cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | ~85 |
| 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 24 | ~78 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 8 | >95 |
| Aniline | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~92 |
| Benzylamine | G3-XPhos (1) | - | LHMDS | THF | 80 | 12 | ~88 |
Table 3: Representative Conditions for Sonogashira Coupling of Electron-Deficient Aryl Bromides
| Alkyne | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | ~90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | - (copper-free) | DIPA | DMF | 100 | 12 | ~85 |
| 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 8 | ~80 |
Experimental Protocols
The following are generalized experimental protocols that should be optimized for the specific coupling partners and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-1.5 equiv. relative to Pd).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube. Add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[7]
Mandatory Visualization
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
long-term stability and degradation of 4-Bromo-2-fluoro-6-nitrotoluene
This technical support center provides guidance on the long-term stability and degradation of 4-Bromo-2-fluoro-6-nitrotoluene for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2][3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize degradation.
Q2: What are the potential degradation pathways for this compound?
A2: While specific studies on this compound are limited, based on its chemical structure and studies on related nitroaromatic compounds, potential degradation pathways include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of nitrotoluene derivatives.[4][5] This can involve reactions of the nitro group and the aromatic ring.
-
Hydrolysis: Although generally stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis of the bromo or fluoro substituents, though this is less likely under standard conditions.
-
Thermal Decomposition: Elevated temperatures can cause decomposition. Nitroaromatic compounds can be energetic and should be handled with care at high temperatures.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain biological systems.[4]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl or carboxyl group.[6]
Q3: What are common impurities found in this compound?
A3: Impurities can arise from the synthesis process or degradation. Potential impurities may include isomers formed during nitration or bromination steps, starting materials, or byproducts from side reactions. Degradation products, as mentioned in Q2, can also be present as impurities in older samples.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for purity assessment and quantification of impurities.[7][8] Gas Chromatography (GC) can also be used.[9] Spectroscopic methods like NMR and IR can confirm the chemical structure.
Q5: Is this compound sensitive to air?
A5: While it is a relatively stable solid, prolonged exposure to air and humidity is not recommended for long-term storage. It is good practice to handle the compound under an inert atmosphere for critical applications to prevent potential oxidative degradation or moisture absorption.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
-
Symptom: Significant variability in the yield of reactions where this compound is a starting material.
-
Possible Cause: Degradation of the starting material. The purity of this compound may have decreased over time due to improper storage.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the purity of the this compound reagent using HPLC or GC.
-
Purify if Necessary: If impurities are detected, consider purifying the compound by recrystallization.
-
Optimize Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).
-
Use Fresh Stock: If possible, use a fresh batch of the reagent for comparison.
-
Issue 2: Appearance of Unexpected Side Products
-
Symptom: Formation of unexpected byproducts in a reaction.
-
Possible Cause: Impurities in the this compound starting material may be participating in the reaction. Alternatively, the reaction conditions might be promoting the degradation of the starting material or product.
-
Troubleshooting Steps:
-
Characterize Byproducts: Isolate and identify the structure of the unexpected side products using techniques like LC-MS or GC-MS.
-
Analyze Starting Material: Check the starting material for the presence of impurities that could lead to the observed byproducts.
-
Review Reaction Conditions: Evaluate if the reaction conditions (e.g., high temperature, exposure to light, presence of strong acids or bases) could be causing degradation.
-
Issue 3: Change in Physical Appearance of the Compound
-
Symptom: The solid this compound has changed color (e.g., darkened) or consistency over time.
-
Possible Cause: This is often an indication of chemical degradation.
-
Troubleshooting Steps:
-
Do Not Use in Critical Applications: Avoid using the discolored material in reactions where high purity is crucial.
-
Analyze for Impurities: Perform analytical tests (HPLC, TLC) to identify the extent of degradation and the nature of the impurities.
-
Proper Disposal: If significant degradation is confirmed, dispose of the material according to safety guidelines.
-
Data Presentation
Table 1: Summary of Stability and Storage Recommendations for this compound
| Parameter | Recommendation / Information |
| Physical Appearance | Pale yellow to brown crystalline solid.[10] |
| Recommended Storage | Cool, dry, dark, well-ventilated area.[1][2][3] |
| Inert Atmosphere | Recommended for long-term storage to prevent oxidation. |
| Light Sensitivity | Protect from light to prevent photodegradation.[4][5] |
| Moisture Sensitivity | Store in a tightly sealed container to protect from moisture. |
| Thermal Stability | Avoid prolonged exposure to high temperatures. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for mobile phase modification).[7]
-
This compound reference standard and sample.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[7] The exact ratio should be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Solution Preparation: Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV absorbance maximum of this compound.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Evaluation: Identify the peak for this compound based on the retention time of the standard. Any other peaks are potential impurities or degradation products. Calculate the purity of the sample based on the peak area percentage.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Procedure:
-
Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60 °C) for a defined period. Neutralize the solutions before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for HPLC analysis.
-
Photodegradation: Expose a solution of the compound (in a photostable solvent) or the solid compound to UV light (e.g., 254 nm) for a defined period.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) to observe the formation of degradation products.
-
Mandatory Visualization
Caption: Inferred degradation pathways for this compound.
References
- 1. chembk.com [chembk.com]
- 2. nottingham.ac.uk [nottingham.ac.uk]
- 3. trustrade.ae [trustrade.ae]
- 4. Photocatalytic degradation of nitrotoluene in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-degradation of P-Nitro Toluene Using Modified Bentonite Based Nano-TiO2 Photocatalyst in Aqueous Solution [ije.ir]
- 6. [PDF] Biodegradation of 4-nitrotoluene by Pseudomonas sp. strain 4NT | Semantic Scholar [semanticscholar.org]
- 7. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding over-bromination in the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene, with a specific focus on preventing over-bromination.
Troubleshooting Guide: Avoiding Over-bromination
Over-bromination, leading to the formation of di- and poly-brominated impurities, is a common challenge in the synthesis of this compound. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Logical Workflow for Troubleshooting Over-bromination
Caption: A flowchart illustrating the step-by-step process for troubleshooting and preventing over-bromination in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is over-bromination a significant issue in the synthesis of this compound?
A1: The starting material, 2-fluoro-6-nitrotoluene, possesses two activating/directing groups (fluoro) and one deactivating/directing group (nitro). The fluorine atom is an ortho-, para-director, while the nitro group is a meta-director. Although the nitro group is deactivating, the fluorine atom can still activate the ring sufficiently for a second bromine atom to be added, leading to the formation of di-bromo byproducts. This reduces the yield of the desired product and complicates purification.
Q2: What is the recommended brominating agent to achieve selective monobromination?
A2: N-Bromosuccinimide (NBS) is the preferred brominating agent over molecular bromine (Br₂) for this synthesis.[1] NBS is a milder and more selective source of electrophilic bromine, which helps to control the reactivity and minimize over-bromination, especially when dealing with activated or moderately deactivated aromatic rings.[1]
Q3: How does the choice of solvent impact the selectivity of the bromination?
A3: The use of a strong acid like concentrated sulfuric acid as the solvent is crucial for the selective monobromination of deactivated aromatic compounds.[2][3] The highly acidic medium protonates the nitro group, further deactivating the ring and making a second bromination less favorable. This enhances the selectivity for the desired mono-brominated product.
Q4: What is the optimal stoichiometry of the brominating agent?
A4: To avoid over-bromination, it is critical to use a controlled amount of the brominating agent. A stoichiometry of 1.0 to 1.1 equivalents of NBS relative to the 2-fluoro-6-nitrotoluene substrate is recommended. Using a significant excess of NBS will increase the likelihood of di-bromination.
Q5: How can I monitor the progress of the reaction to prevent over-bromination?
A5: The reaction should be closely monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By tracking the consumption of the starting material and the formation of the product and byproducts, the reaction can be stopped at the optimal time to maximize the yield of the desired product and minimize the formation of over-brominated impurities.
Experimental Protocols
Selective Monobromination of 2-fluoro-6-nitrotoluene
This protocol is adapted from established methods for the bromination of deactivated aromatic rings.[2][3]
Materials:
-
2-fluoro-6-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in concentrated sulfuric acid at 0-5 °C with stirring.
-
Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution, ensuring the temperature remains between 0-5 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Data Presentation
The following table summarizes the expected outcomes of different reaction conditions on the synthesis of this compound. The data is based on general principles of aromatic bromination and may vary based on specific experimental setups.
| Brominating Agent | Equivalents of Brominating Agent | Temperature (°C) | Reaction Time (hours) | Expected Yield of this compound | Expected Level of Over-bromination |
| Br₂ | 1.1 | 25 | 4 | Moderate | High |
| NBS | 1.1 | 25 | 6 | Good | Moderate |
| NBS | 1.05 | 0-5 | 2-4 (monitored) | High | Low |
| NBS | 1.5 | 0-5 | 4 | Moderate | High |
Note: The "Expected Yield" and "Expected Level of Over-bromination" are qualitative indicators. Optimal yields are typically achieved with careful control of reaction parameters as highlighted in the recommended protocol.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
workup procedure to remove impurities from 4-Bromo-2-fluoro-6-nitrotoluene
Technical Support Center: Purification of 4-Bromo-2-fluoro-6-nitrotoluene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the workup and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically positional isomers formed during the nitration reaction. Depending on the synthetic route, unreacted starting materials and over-nitrated byproducts can also be present. The formation of isomers is a common outcome in electrophilic aromatic substitution reactions on substituted benzene rings.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?
A2: The dark color often indicates the presence of residual acids from the nitration step or other colored impurities. A thorough workup, including washing with a sodium bicarbonate or sodium carbonate solution, should help remove acidic residues. If the product remains oily, it may be due to the presence of isomeric impurities that have a lower melting point. Purification by column chromatography or recrystallization should yield the solid product.
Q3: I am having trouble getting my compound to crystallize. What are some recommended solvents for recrystallization?
A3: A common starting point for the recrystallization of nitrotoluene derivatives is ethanol.[1] Other solvent systems to consider are mixtures of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-solvent in which it is poorly soluble (like hexanes or heptane). It is crucial to perform small-scale solvent screening to find the optimal conditions.
Q4: After the workup, my yield is very low. What are the potential causes?
A4: Low yield can result from several factors:
-
Incomplete reaction: The nitration reaction may not have gone to completion.
-
Loss during extraction: The product may have some water solubility, or an insufficient volume of organic solvent was used for extraction. Multiple extractions can help improve recovery.
-
Loss during washing: Aggressive washing, especially with a basic solution, can sometimes lead to product degradation if the compound is base-sensitive.
-
Emulsion formation: The formation of a stable emulsion during extraction can trap the product in the interface. Adding brine can help to break emulsions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup and purification of this compound.
Problem 1: Persistent Emulsion During Extraction
| Possible Cause | Solution |
| Insufficient ionic strength of the aqueous layer. | Add saturated sodium chloride solution (brine) to the separatory funnel and gently swirl. This increases the polarity of the aqueous phase and helps to break the emulsion. |
| Presence of fine particulate matter. | Filter the entire mixture through a pad of celite or glass wool to remove suspended solids before proceeding with the extraction. |
| Vigorous shaking of the separatory funnel. | Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the partitioning of the product into the organic layer with minimal emulsion formation. |
Problem 2: Product "Oils Out" During Recrystallization
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of the hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also promote proper crystal growth. |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent or a solvent mixture with a lower boiling point. |
| Presence of impurities that depress the melting point. | Attempt to remove the impurities by another method, such as column chromatography, before recrystallization. A pre-purification step using a silica gel plug filtration can sometimes be effective. |
Problem 3: Multiple Spots on TLC After Purification
| Possible Cause | Solution |
| Co-eluting impurities from column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient or a different solvent system might be necessary. It is advisable to screen different solvent systems using TLC. |
| Isomeric impurities. | Isomers can be difficult to separate. Recrystallization is often effective if the isomers have different solubilities. Alternatively, preparative TLC or HPLC might be required for complete separation. |
| Decomposition of the product on silica gel. | Some nitro compounds can be sensitive to acidic silica gel. You can either use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent. |
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis.
1. Quenching:
-
Slowly pour the reaction mixture into a beaker containing crushed ice with stirring. This will quench the reaction and precipitate the crude product.
2. Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Saturated sodium chloride (brine) solution (1 x 50 mL) to aid in drying.
-
4. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Column Chromatography (if necessary):
-
If recrystallization does not yield a pure product, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The optimal solvent system should be determined by TLC analysis.
-
Data Presentation
| Parameter | Expected Outcome |
| Appearance of Crude Product | Yellow to brown solid or oil. |
| Appearance of Pure Product | Pale yellow crystalline solid. |
| Purity (by HPLC or GC) | >97% after successful purification.[2] |
| Common Impurities | Positional isomers (e.g., 2-Bromo-4-fluoro-5-nitrotoluene), unreacted starting materials, di-nitrated byproducts. |
Visualizations
Experimental Workflow
Caption: Workup and purification workflow for this compound.
Troubleshooting Logic for Impure Product
Caption: Decision-making flowchart for purifying this compound.
References
scaling up the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene for pilot production
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-Bromo-2-fluoro-6-nitrotoluene (CAS: 502496-34-6). This compound is a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The focus is on addressing practical challenges encountered during pilot-scale production, particularly concerning the hazardous nitration step.
Synthesis Workflow and Key Considerations
The most common synthesis route involves the nitration of a substituted toluene precursor. The primary challenges in scaling this process are managing the highly exothermic nature of the reaction, controlling the formation of isomers, ensuring safe handling of corrosive and toxic materials, and achieving efficient purification.[3][4]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question: We are experiencing low yields and the reaction seems incomplete. What are the likely causes and solutions?
Answer: Low yields or incomplete conversion are common issues when scaling up. The primary factors to investigate are reaction temperature, mixing efficiency, and reagent stoichiometry.
-
Insufficient Mixing: In a large pilot-scale reactor, inadequate agitation can create localized "hot spots" or areas of low reagent concentration. This can slow down the reaction rate or lead to side reactions.
-
Solution: Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity.
-
-
Low Temperature: While controlling the exotherm is critical, running the reaction at too low a temperature can significantly decrease the reaction rate.
-
Solution: After the initial controlled addition of the nitrating agent is complete, you may need to allow the reaction to warm to a slightly higher temperature (e.g., 0 to 10 °C) for a set period to drive it to completion.[5] Monitor this stage closely.
-
-
Reagent Purity/Stoichiometry: The purity of the starting material and the exact ratio of the nitrating mixture are crucial.
-
Solution: Verify the purity of the 3-Bromo-5-fluorotoluene. Ensure the nitrating mixture is prepared accurately and used in the correct molar ratio. A slight excess of the nitrating agent may be required, but this must be carefully optimized to avoid over-nitration.
-
Question: Our final product is contaminated with significant amounts of isomeric impurities. How can we improve regioselectivity?
Answer: The formation of isomers is a frequent problem in electrophilic aromatic substitution. The key is stringent temperature control.
-
Poor Temperature Control: Excursions to higher temperatures provide the activation energy needed to form less-favored isomers. Nitration is highly sensitive to this.[3]
-
Solution: Ensure your reactor's cooling system is robust enough to handle the heat generated. The nitrating agent must be added slowly and sub-surface to prevent localized overheating. Maintaining a consistent, low temperature (typically -5 to 5 °C) throughout the addition is critical.
-
-
Rate of Addition: Adding the nitrating agent too quickly can lead to a rapid temperature increase and a high localized concentration of the electrophile, promoting side reactions.[6]
-
Solution: Use a dosing pump for a slow, controlled addition of the nitrating mixture over several hours. The rate should be set to ensure the cooling system can comfortably maintain the target temperature.
-
Caption: Troubleshooting logic for addressing low reaction yield.
Question: We are having difficulty with the work-up. The product is oily and phase separation is slow.
Answer: Work-up challenges are common when moving from lab to pilot scale.
-
Oily Product: The crude product may not solidify easily if impurities are present.
-
Solution: Focus on improving the reaction selectivity to reduce impurities. For purification, perform a solvent swap after extraction into a suitable solvent for recrystallization. Test various solvent systems (e.g., isopropanol, ethanol/water mixtures) at a small scale to find one that gives a crystalline solid.[5]
-
-
Slow Phase Separation: The presence of acidic residues and fine particulates can lead to emulsion formation.
-
Solution: After quenching, ensure the aqueous layer is neutralized (e.g., with sodium bicarbonate) before extraction. Washing the organic layer with brine (saturated NaCl solution) can help break emulsions and remove dissolved water.[5] Allowing adequate settling time in the reactor or a separate decanter is also important.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for pilot-scale nitration? A1: The primary risks are thermal runaway, explosions, and exposure to corrosive acids and toxic fumes (like nitrogen dioxide).[6][7] A multi-layered safety approach is mandatory:
-
Engineering Controls: Use a pressure-rated reactor (glass-lined steel is common) with a rupture disc and emergency vent. Ensure adequate ventilation and fume scrubbing.[6]
-
Procedural Controls: Always add the acid mixture to the organic phase slowly and in a controlled manner. Never add the organic material to the mixed acid. Prepare a quench solution (e.g., ice water) before starting the reaction.
-
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, lab coats, and face shields.[6] Respiratory protection may be necessary.[6] An emergency shower and eyewash station must be immediately accessible.[7]
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Bromo-2-fluoro-6-nitrotoluene: GC-MS vs. HPLC Analysis
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Bromo-2-fluoro-6-nitrotoluene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present detailed experimental protocols and comparative performance data to aid in selecting the most appropriate method for your analytical needs.
Method Performance Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity, and the desired level of structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of volatile and semi-volatile compounds.[1] Its high separation efficiency and the specificity of the mass spectrometer detector make it a gold standard for identifying and quantifying unknown impurities.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile.[1] Coupled with a UV detector, HPLC is a robust and widely used method for routine purity assessments and quality control.[3]
Below is a table summarizing the key performance characteristics of each technique for the analysis of halogenated nitroaromatic compounds, providing a basis for comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. |
| Typical Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, and polar compounds.[2] |
| Limit of Detection (LOD) | Typically in the low pg to ng range.[4] | Typically in the low ng to µg range.[3] |
| Limit of Quantitation (LOQ) | Typically in the ng/mL range. | Typically in the µg/mL range.[3] |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy/Recovery (%) | 80-120% | 98-102% |
| Impurity Identification | Excellent, provides structural information from mass spectra. | Limited to comparison with reference standards. |
| Sample Preparation | May require derivatization for polar compounds. | Generally simpler, involves dissolution in the mobile phase.[2] |
Potential Impurities in this compound
During the synthesis of nitrotoluenes, several impurities can be formed. These include positional isomers, products of over-nitration (dinitrotoluenes), and residual starting materials.[5][6] For this compound, potential impurities could include:
-
Isomers: Other bromo-fluoro-nitrotoluene isomers.
-
Dinitro compounds: Bromo-fluoro-dinitrotoluene species.
-
Starting materials: Residual 2-fluoro-6-nitrotoluene or brominating agents.
A robust analytical method should be able to separate and quantify the main component from these potential impurities.
Experimental Protocols
Below are detailed, representative experimental protocols for the analysis of this compound using GC-MS and HPLC.
GC-MS Experimental Protocol
This method is designed for the separation and identification of this compound and its potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetone or dichloromethane, to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of known impurities. |
HPLC Experimental Protocol
This method is suitable for the routine purity determination of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like acetonitrile) to obtain a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
Visualizing the Analytical Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for GC-MS and a logical approach to method selection.
Caption: GC-MS Experimental Workflow for Purity Assessment.
Caption: Logical Flow for Selecting an Analytical Method.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for assessing the purity of this compound. For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC with UV detection offers a robust, cost-effective, and high-throughput solution. When a more in-depth analysis is required, particularly for the identification of unknown impurities or for achieving lower detection limits, GC-MS is the superior choice due to its high sensitivity and the definitive structural information provided by the mass spectrometer. The selection of the most appropriate technique should be based on the specific analytical requirements, available instrumentation, and the properties of the compound and its potential impurities.
References
- 1. amptechfl.com [amptechfl.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
Reactivity Face-Off: 4-Bromo-2-fluoro-6-nitrotoluene vs. 4-bromo-2-nitrotoluene in Nucleophilic Aromatic Substitution
Executive Summary
4-Bromo-2-fluoro-6-nitrotoluene is predicted to exhibit significantly higher reactivity towards nucleophilic aromatic substitution compared to 4-bromo-2-nitrotoluene. This heightened reactivity is attributed to the additional electron-withdrawing fluorine atom, which enhances the electrophilicity of the aromatic ring and stabilizes the key reaction intermediate. This makes this compound a potentially more efficient substrate in SNAr reactions, allowing for milder reaction conditions and potentially higher yields.
Comparative Analysis of Molecular Properties
The reactivity of aryl halides in SNAr reactions is predominantly governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are crucial for activating the ring towards nucleophilic attack.[1][2] The table below summarizes the key structural and electronic features of the two compounds that influence their reactivity.
| Feature | This compound | 4-bromo-2-nitrotoluene | Impact on SNAr Reactivity |
| Molecular Formula | C₇H₅BrFNO₂ | C₇H₆BrNO₂ | - |
| Molecular Weight | 234.02 g/mol | 216.03 g/mol | - |
| Electron-withdrawing Groups (ortho/para to Bromine) | -NO₂ (ortho), -F (ortho) | -NO₂ (ortho) | The additional fluorine atom in this compound provides a significant increase in the electron-withdrawing effect. |
| Inductive Effect | Strong inductive effect from both -F and -NO₂ groups. | Strong inductive effect from the -NO₂ group. | The cumulative inductive effect is greater in the fluorinated compound, leading to a more electron-deficient aromatic ring. |
| Resonance Effect | The -NO₂ group provides strong resonance stabilization of the Meisenheimer intermediate. | The -NO₂ group provides strong resonance stabilization of the Meisenheimer intermediate. | Both compounds benefit from resonance stabilization, but the enhanced inductive effect in the fluorinated compound further stabilizes the intermediate. |
| Predicted Reactivity | Higher | Lower | The increased electrophilicity of the aromatic ring and enhanced stabilization of the reaction intermediate in this compound are expected to lead to faster reaction rates. |
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The presence of electron-withdrawing groups at the ortho and para positions is critical for stabilizing this intermediate by delocalizing the negative charge.[3][4] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Comparison: The Role of the Fluoro Substituent
The primary difference in the reactivity of the two title compounds stems from the presence of the fluorine atom at the 2-position in this compound. Fluorine is a highly electronegative atom and exerts a powerful electron-withdrawing inductive effect. This effect enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.
Furthermore, the inductive effect of the fluorine atom helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the overall reaction rate.
Caption: Logical flow of reactivity comparison.
Experimental Protocols
While a direct comparative study is not available, the following protocols provide representative methodologies for the synthesis of the starting material and a typical nucleophilic aromatic substitution reaction.
Synthesis of 4-bromo-2-nitrotoluene
This procedure is adapted from a known synthesis method.[5]
Materials:
-
4-Amino-2-nitrotoluene
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water
-
Ice
Procedure:
-
A slurry of 4-Amino-2-nitrotoluene in water is prepared in a three-necked flask.
-
Hydrobromic acid (48%) is added dropwise, and the mixture is heated to reflux.
-
The mixture is then cooled to 0°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature at 0°C to form the diazonium salt.
-
The diazonium salt solution is then added dropwise to a stirred mixture of copper(I) bromide in hydrobromic acid and water, also cooled to 0°C.
-
The resulting suspension is stirred and then heated.
-
The product, 4-bromo-2-nitrotoluene, is isolated via steam distillation.
General Protocol for Nucleophilic Aromatic Substitution
This is a general procedure and may require optimization for specific nucleophiles and substrates.
Materials:
-
This compound or 4-bromo-2-nitrotoluene
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
The aryl halide is dissolved in an appropriate aprotic polar solvent in a reaction flask under an inert atmosphere.
-
The nucleophile (typically 1.1 to 1.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates) and monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.
-
The product is extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as recrystallization or column chromatography.
Conclusion
Based on established principles of physical organic chemistry, this compound is unequivocally the more reactive substrate for nucleophilic aromatic substitution when compared to 4-bromo-2-nitrotoluene. The additional electron-withdrawing fluorine atom significantly enhances the electrophilicity of the aromatic ring and provides greater stabilization for the Meisenheimer intermediate. For researchers and professionals in drug development and fine chemical synthesis, the choice of this compound may offer advantages in terms of reaction rates, allowing for milder conditions and potentially leading to cleaner reactions with higher yields. However, the final selection of a substrate should also consider factors such as cost, availability, and the specific requirements of the synthetic route.
References
Validating the Structure of 4-Bromo-2-fluoro-6-nitrotoluene: A Comparative Guide to COSY and HMBC Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 4-Bromo-2-fluoro-6-nitrotoluene, an important intermediate in various synthetic pathways, unambiguous confirmation of its atomic connectivity is paramount. This guide provides a comprehensive comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), for the structural validation of this compound. We present predicted experimental data, detailed protocols, and a comparison with alternative analytical methods to offer a practical framework for researchers.
Predicted NMR Data for this compound
In the absence of published experimental spectra for this compound, the following ¹H and ¹³C NMR data have been predicted using established computational methods and comparison with structurally similar compounds. These values provide a realistic basis for understanding the expected COSY and HMBC correlations.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and ¹H-¹H Coupling Constants (J)
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1-CH₃ | 2.55 | s | - | 14.5 |
| 2-C | - | - | - | 135.0 (d, J=10 Hz) |
| 3-CH | 8.10 | d | 2.0 | 125.0 (d, J=4 Hz) |
| 4-C | - | - | - | 120.0 |
| 5-CH | 7.95 | d | 2.0 | 138.0 (d, J=3 Hz) |
| 6-C | - | - | - | 150.0 (d, J=250 Hz) |
| 7-C (ipso-NO₂) | - | - | - | 148.0 |
Predicted in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C. 'd' denotes a doublet and 's' denotes a singlet. J values are predicted coupling constants.
Structural Elucidation Workflow using 2D NMR
The process of validating a molecular structure using 2D NMR follows a logical progression from data acquisition to the final structural confirmation. This workflow ensures that all available spectroscopic evidence is integrated to arrive at an unambiguous assignment.
Figure 1: A generalized workflow for the structural elucidation of a small organic molecule using a suite of 2D NMR experiments.
COSY and HMBC Correlation Analysis
Based on the predicted chemical shifts, the following COSY and HMBC correlations are expected for this compound. These correlations are crucial for piecing together the molecular structure.
COSY (¹H-¹H Correlation):
The COSY spectrum reveals protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a cross-peak is expected between the two aromatic protons, H3 and H5, indicating their spatial proximity in the same spin system. The methyl protons (1-CH₃) are not expected to show any COSY correlations as there are no adjacent protons.
HMBC (¹H-¹³C Long-Range Correlation):
The HMBC experiment is pivotal in connecting different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart.
Table 2: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlating Carbons (¹³C) |
| 1-CH₃ (2.55 ppm) | C2, C6, C7 |
| H3 (8.10 ppm) | C2, C4, C5 |
| H5 (7.95 ppm) | C3, C4, C6, C7 |
These correlations allow for the unambiguous placement of the substituents on the aromatic ring. For instance, the correlation of the methyl protons to C2, C6, and C7 confirms its position between the fluorine and nitro-substituted carbons.
Figure 2: Predicted key COSY and HMBC correlations for this compound. (Note: A placeholder image is used for the chemical structure).
Experimental Protocols
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H-¹H COSY: The COSY experiment is typically a gradient-selected (gCOSY) experiment. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁), and 4-8 scans per increment.
¹H-¹³C HMBC: A gradient-selected HMBC experiment is performed. The ¹H spectral width is set to 10-12 ppm and the ¹³C spectral width to 200-220 ppm. The experiment is optimized for a long-range coupling constant of 8 Hz. Typically, 2048 data points are acquired in the direct dimension and 256-512 increments in the indirect dimension, with 16-64 scans per increment depending on the sample concentration.
Comparison with Alternative Techniques
While COSY and HMBC are powerful tools, other analytical techniques can provide complementary or, in some cases, definitive structural information.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| COSY & HMBC | Detailed atomic connectivity (through-bond correlations). | Provides unambiguous structural framework; non-destructive. | Requires soluble sample; can be time-consuming; may not resolve stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1] | High sensitivity; provides molecular formula (with high resolution MS).[1] | Does not provide direct connectivity information for isomers; fragmentation can be complex. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles.[2][3] | Provides definitive, unambiguous structure and stereochemistry.[2][3] | Requires a suitable single crystal, which can be difficult to grow. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-NO₂, C-Br, C-F). | Fast and simple; provides information on key chemical bonds. | Provides limited information on the overall molecular skeleton. |
Conclusion
The combination of COSY and HMBC 2D NMR spectroscopy provides a robust and reliable method for the complete structural validation of this compound in solution. The COSY experiment establishes the proton-proton spin systems, while the HMBC experiment connects these systems and places the substituents on the aromatic ring through long-range proton-carbon correlations. While techniques like mass spectrometry and IR spectroscopy offer valuable complementary data regarding molecular weight and functional groups, they do not provide the detailed connectivity information afforded by 2D NMR. For absolute and unambiguous structural determination, particularly of the solid-state conformation, single-crystal X-ray crystallography remains the gold standard, contingent on the ability to produce high-quality crystals. For most routine structural confirmation and for understanding the molecule's structure in a solution relevant to reaction conditions, COSY and HMBC are the preferred methods for their comprehensive and non-destructive nature.
References
comparative study of different synthetic routes to 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
4-Bromo-2-fluoro-6-nitrotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its trifunctionalized aromatic core makes it a valuable intermediate for the construction of more complex molecular architectures. This guide provides a comparative study of two distinct synthetic routes to this compound, offering insights into their respective methodologies, and presenting experimental data to aid in the selection of the most suitable pathway for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The two primary synthetic strategies for this compound diverge based on the final functional group introduced onto the toluene ring. Route 1 involves the bromination of a pre-functionalized nitrotoluene, while Route 2 employs the nitration of a bromo-fluorotoluene precursor.
| Feature | Route 1: Late-Stage Bromination | Route 2: Late-Stage Nitration |
| Starting Material | 4-Fluoro-2-nitrotoluene | 2-Fluoro-4-bromotoluene |
| Key Transformation | Electrophilic Bromination | Electrophilic Nitration |
| Reagents | N-Bromosuccinimide (NBS), H₂SO₄, Trifluoroacetic acid | Nitric Acid, Sulfuric Acid |
| Reported Yield | ~100%[2] | Not explicitly reported, but expected to be high with good regioselectivity |
| Number of Steps | One step from commercially available starting material | One step from commercially available starting material |
| Potential Challenges | Handling of corrosive acids | Control of regioselectivity, potential for over-nitration |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: A comparison of two synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis of this compound via Bromination of 4-Fluoro-2-nitrotoluene
This route utilizes the commercially available 4-fluoro-2-nitrotoluene and introduces the bromine atom in the final step.
Procedure:
To a solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL), concentrated sulfuric acid (12.5 mL) is added slowly. Subsequently, N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) is added in portions. The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the mixture is carefully poured into ice water and stirred for an additional 15 minutes. The product is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (which is an alternative name for this compound) as a yellow oil (15.0 g, 100% yield).[2]
Route 2: Synthesis of this compound via Nitration of 2-Fluoro-4-bromotoluene
This proposed route starts with 2-fluoro-4-bromotoluene and introduces the nitro group as the final step. The directing effects of the fluorine and methyl groups are expected to favor the formation of the desired 6-nitro isomer.
Proposed Procedure:
In a flask equipped with a stirrer and a dropping funnel, 2-fluoro-4-bromotoluene (10.0 g, 52.9 mmol) is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid (1.5 eq) and concentrated sulfuric acid (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to stir at room temperature for a few hours until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography to afford this compound.
Comparative Discussion
Route 1 offers a straightforward and high-yielding synthesis from a commercially available starting material. The reported yield of 100% is excellent, although in practice, yields may vary. The use of N-bromosuccinimide is a convenient and selective method for bromination.
Route 2 presents a viable alternative. The starting material, 2-fluoro-4-bromotoluene, is also commercially available. The nitration of substituted toluenes is a well-established reaction. The directing effects of the existing substituents (fluoro and bromo are ortho, para-directing, and methyl is ortho, para-directing) are anticipated to strongly favor the introduction of the nitro group at the 6-position, which is ortho to the activating methyl group and not sterically hindered. However, careful control of reaction conditions is necessary to prevent the formation of dinitro byproducts. While a specific yield for this reaction is not detailed in the searched literature, similar nitration reactions of substituted aromatics are generally efficient.
The choice between these two routes may depend on factors such as the cost and availability of the starting materials, the desired scale of the reaction, and the available laboratory equipment for handling the respective reagents. Both routes are relatively short and employ common laboratory reagents and techniques. For a predictable and high-yielding synthesis on a laboratory scale, Route 1 appears to be a very strong candidate based on the available data. Route 2, while theoretically sound, would require optimization of the reaction conditions to maximize the yield of the desired isomer.
References
Assessing the Biological Potential of 4-Bromo-2-fluoro-6-nitrotoluene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 4-Bromo-2-fluoro-6-nitrotoluene represent a class of compounds with significant potential in the development of novel therapeutic and agrochemical agents. While this compound itself is primarily recognized as a versatile synthetic intermediate, its structural analogs have demonstrated a range of biological activities, including fungicidal, herbicidal, and potential anticancer properties. This guide provides a comparative analysis of the biological activity of a key derivative, 2-bromo-4-fluoro-6-nitrophenol, and other related compounds, supported by available experimental data and detailed methodologies.
Fungicidal and Herbicidal Activity of 2-bromo-4-fluoro-6-nitrophenol
A notable derivative, 2-bromo-4-fluoro-6-nitrophenol, has been shown to possess both fungicidal and herbicidal properties. This compound demonstrates a marked inhibitory effect against the plant pathogenic fungus Gaeumannomyces graminis, the causative agent of take-all disease in cereals. Furthermore, it has been reported to have a significant inhibitory effect on weed growth.
Quantitative Fungicidal Activity
The efficacy of 2-bromo-4-fluoro-6-nitrophenol against Gaeumannomyces graminis has been quantified, as detailed in the table below. For comparison, the activity of related compounds is also presented.
| Compound | Target Organism | EC50 (mg/L) |
| 2-bromo-4-fluoro-6-nitrophenol | Gaeumannomyces graminis | 20.30 |
| 2-bromo-4-fluorophenol | Gaeumannomyces graminis | 30.35 |
| 4-fluorophenol | Gaeumannomyces graminis | > 80 (26.2% inhibition at 80 mg/L) |
Table 1: Fungicidal Activity against Gaeumannomyces graminis
Herbicidal Activity
While specific quantitative data for the herbicidal activity of 2-bromo-4-fluoro-6-nitrophenol is not extensively detailed in the available literature, it is reported to have a "good inhibitory effect on weeds". This suggests its potential for development as a novel herbicide.
Experimental Protocols
The following sections detail the methodologies for the synthesis of 2-bromo-4-fluoro-6-nitrophenol and the assays used to evaluate its biological activity.
Synthesis of 2-bromo-4-fluoro-6-nitrophenol
The synthesis of 2-bromo-4-fluoro-6-nitrophenol can be achieved through the nitration of 2-bromo-4-fluorophenol.
-
Materials: 2-bromo-4-fluorophenol, Chloroform, Sulfuric acid, Nitric acid.
-
Procedure:
-
Dissolve 2-bromo-4-fluorophenol in chloroform.
-
At room temperature, add a dropwise mixture of sulfuric acid and nitric acid (in a ratio of 1:3 to 1:8).
-
After the addition is complete, raise the temperature to 40-80°C and allow the reaction to proceed for a period of time.
-
The organic phase is then washed with water.
-
Finally, the solvent is evaporated to yield the target compound, 2-bromo-4-fluoro-6-nitrophenol.[1]
-
Caption: Synthetic pathway for 2-bromo-4-fluoro-6-nitrophenol.
Antifungal Activity Assay
The fungicidal activity of the compounds against Gaeumannomyces graminis can be determined using a mycelial growth inhibition assay.
-
Materials: Potato Dextrose Agar (PDA) medium, Dimethyl sulfoxide (DMSO), Fungal cultures of Gaeumannomyces graminis, Test compounds.
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Incorporate the test compounds at various concentrations into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of Gaeumannomyces graminis.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of inhibition of mycelial growth compared to a control (PDA with DMSO but without the test compound).
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of growth) by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the antifungal activity assay.
Herbicidal Activity Assay (General Protocol)
A general protocol for assessing herbicidal activity can be conducted through pre-emergence and post-emergence assays.
-
Pre-emergence Assay:
-
Sow seeds of target weed species in pots containing soil.
-
Apply the test compound to the soil surface.
-
Water the pots and place them in a controlled environment (greenhouse or growth chamber).
-
Observe and record the emergence and growth of the weeds over a period of time.
-
Assess the herbicidal effect based on the percentage of weed control compared to an untreated control.
-
-
Post-emergence Assay:
-
Grow target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compound as a foliar spray to the weeds.
-
Return the pots to a controlled environment.
-
Observe and record the symptoms of phytotoxicity (e.g., chlorosis, necrosis) and the overall health of the weeds over time.
-
Assess the herbicidal effect based on the percentage of weed control or biomass reduction compared to an untreated control.
-
Caption: Pre- and post-emergence herbicidal assay workflows.
Potential for Further Research
The biological activities exhibited by 2-bromo-4-fluoro-6-nitrophenol highlight the potential of the this compound scaffold in the discovery of new bioactive molecules. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted. Exploration of their mechanisms of action could lead to the development of more potent and selective agents for use in agriculture and medicine. The general toxicity of nitrotoluene compounds also necessitates careful evaluation of the safety profiles of any new derivatives.
References
A Comparative Guide to Fluorinating Agents for the Synthesis of 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The resulting compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability. 4-Bromo-2-fluoro-6-nitrotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comparative overview of alternative fluorinating agents for its synthesis, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Introduction to Fluorination Strategies
The synthesis of aryl fluorides can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination. Additionally, the classical Balz-Schiemann reaction offers a reliable, albeit sometimes harsh, alternative. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Comparison of Synthetic Routes
This guide focuses on two primary and practical routes for the synthesis of this compound:
-
Diazotization-Fluorination (Balz-Schiemann Reaction): This classical method involves the diazotization of an amino group followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source.
-
Nucleophilic Aromatic Substitution (SNAr): This approach relies on the displacement of a suitable leaving group (such as chlorine) on an activated aromatic ring by a nucleophilic fluoride source, typically an alkali metal fluoride.
Performance Data Summary
| Method | Starting Material | Fluorinating Agent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Balz-Schiemann Reaction | 4-Bromo-6-nitro-2-aminotoluene | HBF4 / NaBF4 | Diazotization at 0-5°C, then thermal decomposition | 60-70 (Estimated) | >95 | General Method[6] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Bromo-2-chloro-6-nitrotoluene | Potassium Fluoride (KF) | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | 70-85 (Estimated) | >97 | General Method[7][8] |
Note: The yields and purities presented above are estimates based on general procedures for similar substrates, as directly comparable experimental data for this compound was not available in the cited literature. Optimization of reaction conditions is likely to improve these values.
Experimental Protocols
Balz-Schiemann Reaction: Fluorination of 4-Bromo-6-nitro-2-aminotoluene
This protocol is based on a general procedure for the Balz-Schiemann reaction.[6]
Step 1: Diazotization
-
Suspend 4-bromo-6-nitro-2-aminotoluene in a suitable aqueous acid (e.g., HCl or H2SO4) at 0-5°C in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the suspension while maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution, add a chilled aqueous solution of sodium tetrafluoroborate (NaBF4) or fluoroboric acid (HBF4).
-
The aryl diazonium tetrafluoroborate salt will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold methanol, and dry under vacuum.
Step 3: Thermal Decomposition (Fluoro-dediazoniation)
-
Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., toluene, xylene) or without a solvent (with extreme caution).
-
The decomposition will be evident by the evolution of nitrogen gas.
-
Once the gas evolution ceases, cool the reaction mixture.
-
The crude product can be purified by distillation or recrystallization.
Nucleophilic Aromatic Substitution (SNAr): Fluorination of 4-Bromo-2-chloro-6-nitrotoluene
This protocol is based on general procedures for nucleophilic aromatic fluorination using potassium fluoride.[7][8]
-
To a stirred suspension of anhydrous potassium fluoride (KF) in a polar aprotic solvent (e.g., DMF, DMSO, or sulfolane), add a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to enhance the solubility and reactivity of the fluoride ion.
-
Add 4-bromo-2-chloro-6-nitrotoluene to the mixture.
-
Heat the reaction mixture to a high temperature (typically between 150-220°C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.
Caption: Workflow for the Balz-Schiemann Reaction.
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) Reaction.
Conclusion
Both the Balz-Schiemann reaction and nucleophilic aromatic substitution represent viable pathways for the synthesis of this compound. The choice between these methods will likely be dictated by the availability of the respective starting materials, 4-bromo-6-nitro-2-aminotoluene for the former and 4-bromo-2-chloro-6-nitrotoluene for the latter. The SNAr reaction may offer a higher yield and is often more amenable to scale-up, though it requires high reaction temperatures. The Balz-Schiemann reaction, while a classic and effective method, involves the isolation of a potentially unstable diazonium salt, which requires careful handling. Further research into the direct electrophilic fluorination of a suitable precursor could provide a milder and more direct route, and developments in this area should be monitored.
References
- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. nbinno.com [nbinno.com]
- 4. brynmawr.edu [brynmawr.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
cost-benefit analysis of different 4-Bromo-2-fluoro-6-nitrotoluene synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 4-Bromo-2-fluoro-6-nitrotoluene, a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1] The objective is to offer a cost-benefit analysis of these methods, supported by experimental data, to aid in the selection of the most suitable pathway for laboratory and industrial applications.
Method 1: Direct Bromination of 2-Fluoro-6-nitrotoluene
This approach involves the direct electrophilic bromination of 2-fluoro-6-nitrotoluene. The electron-withdrawing nature of the nitro and fluoro groups directs the incoming electrophile to the C4 position.
Experimental Protocol:
A solution of 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) is prepared in trifluoroacetic acid (40 mL).[2] To this, concentrated sulfuric acid (12.5 mL) is added slowly, followed by the portion-wise addition of N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol).[2] The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the mixture is carefully poured into ice water and stirred for an additional 15 minutes. The product is then extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[2]
Method 2: Nitration of 3-Bromo-5-fluorotoluene
An alternative strategy is the nitration of 3-bromo-5-fluorotoluene. In this pathway, the directing effects of the bromo and fluoro substituents guide the incoming nitro group.
Experimental Protocol:
To be established based on typical nitration procedures. A cooled solution of 3-bromo-5-fluorotoluene in a suitable solvent (e.g., concentrated sulfuric acid) would be treated with a nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining a low temperature. The reaction progress would be monitored, and upon completion, the product would be isolated by quenching the reaction mixture with ice water, followed by extraction, washing, and purification.
Cost-Benefit Analysis
The selection of a preferred synthetic route often depends on a careful balance of factors including yield, purity, cost of materials, and operational safety. Below is a comparative table summarizing these aspects for the two methods.
| Parameter | Method 1: Bromination of 2-Fluoro-6-nitrotoluene | Method 2: Nitration of 3-Bromo-5-fluorotoluene |
| Starting Material | 2-Fluoro-6-nitrotoluene | 3-Bromo-5-fluorotoluene |
| Key Reagents | N-Bromosuccinimide (NBS), Trifluoroacetic Acid, Sulfuric Acid | Fuming Nitric Acid, Sulfuric Acid |
| Reported Yield | 100% (crude)[2] | Data not available |
| Purity | High (further purification may be needed) | Data not available |
| Starting Material Cost | Varies; representative price of ₹10,000/kg for 4-Fluoro-2-nitrotoluene (a related isomer)[3] | Varies; available from suppliers[4][5][6][7] |
| Reagent Cost | NBS: ~ | Fuming Nitric Acid: ~ |
| Safety Considerations | Trifluoroacetic acid is corrosive. NBS is a lachrymator. | Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Nitration reactions can be highly exothermic and require careful temperature control. |
| Advantages | High reported crude yield.[2] Milder brominating agent compared to liquid bromine. | Potentially fewer steps if the starting material is readily available. |
| Disadvantages | Use of expensive trifluoroacetic acid. | Potentially lower yield and formation of isomers. Highly corrosive and hazardous reagents. Lack of specific experimental data. |
Logical Workflow of Synthesis Methods
References
- 1. nbinno.com [nbinno.com]
- 2. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. indiamart.com [indiamart.com]
- 4. 3-Bromo-5-fluorotoluene, 98% 202865-83-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. 3-Bromo-5-fluorotoluene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Bromo-5-fluorotoluene, 98% | Fisher Scientific [fishersci.ca]
- 7. calpaclab.com [calpaclab.com]
- 8. m.indiamart.com [m.indiamart.com]
analytical methods for quantifying 4-Bromo-2-fluoro-6-nitrotoluene in reaction mixtures
A Comparative Guide to Analytical Methods for Quantifying 4-Bromo-2-fluoro-6-nitrotoluene in Reaction Mixtures
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate quantification of this compound in reaction mixtures is crucial for monitoring reaction progress, determining yield, and ensuring the purity of the final product. This guide provides a comparative overview of the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented are based on established protocols for structurally similar nitroaromatic and halogenated compounds and are intended to serve as a robust starting point for method development and validation.[2][3][4][5]
Comparison of Key Analytical Methods
Both HPLC and Gas Chromatography (GC) are powerful chromatographic techniques for separating and quantifying organic molecules.[2][3] The choice between them often depends on the analyte's properties, the complexity of the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and widely used technique for non-volatile or thermally sensitive compounds.[4][6] For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most common approach. The separation is based on the compound's partitioning between a polar mobile phase and a nonpolar stationary phase.[7]
-
Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds.[3] Given its boiling point, this compound is amenable to GC analysis. This method offers high resolution and sensitivity, particularly when coupled with selective detectors like an Electron Capture Detector (ECD), which is highly responsive to halogenated and nitro-containing molecules.[2][8]
The following table summarizes the typical performance characteristics of these two methods for the analysis of nitroaromatic compounds.
Table 1: Comparison of HPLC and GC Performance for Nitroaromatic Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Typical Detector | UV-Vis (254 nm) | Electron Capture (ECD) or Mass Spec (MS) |
| Sample Volatility | Not required | Required (analyte must be thermally stable) |
| Sample Preparation | Simple dilution, filtration | Dilution; derivatization may be needed for polar analytes (not expected for this compound) |
| Typical Analysis Time | 10 - 20 minutes | 15 - 30 minutes |
| Sensitivity | Low ppm to high ppb | Low ppb to ppt (with ECD) |
| Selectivity | Good; dependent on column and mobile phase | Excellent; especially with selective detectors like ECD or MS |
| Primary Advantages | Broad applicability, simple sample prep | High resolution, high sensitivity |
| Primary Disadvantages | Lower resolution than capillary GC | Requires analyte volatility and thermal stability |
Experimental Protocols
The following sections provide detailed experimental methodologies for quantifying this compound using HPLC and GC.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from standard methods for analyzing nitrotoluene derivatives.[9][10][11]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry-compatible methods, a volatile acid like formic acid should be used instead of phosphoric acid.[9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile/Water).
-
Vortex the solution until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Quantification: A calibration curve is constructed by preparing a series of standard solutions of pure this compound at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). The peak area of the analyte in the sample is measured and the concentration is calculated using the linear regression equation from the calibration curve.
Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)
This protocol is based on EPA method 8091 and general practices for analyzing halogenated nitroaromatic compounds.[5][8]
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).
-
Column: A mid-polarity capillary column (e.g., DB-5ms or RTx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen or Helium, at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to handle potentially high concentrations in reaction mixtures.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or hexane.
-
Vortex the solution until homogeneous.
-
If necessary, perform a serial dilution to bring the analyte concentration within the calibration range.
-
Transfer the final solution to a GC vial.
3. Quantification: Similar to the HPLC method, a calibration curve is generated using standard solutions of the pure analyte. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.
Workflow Visualizations
The following diagrams illustrate the logical workflows for the analytical methods described.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. Separation of 4-Bromo-2-nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 4-Bromo-2-nitrotoluene | SIELC Technologies [sielc.com]
- 11. epa.gov [epa.gov]
comparing the efficacy of agrochemicals derived from fluorinated vs non-fluorinated precursors
A deep dive into the performance of fluorinated versus non-fluorinated agrochemicals reveals that the strategic incorporation of fluorine atoms often enhances efficacy, but the extent of this advantage is nuanced and target-specific. While fluorinated compounds frequently exhibit superior potency and stability, their non-fluorinated counterparts can offer comparable control in certain applications, highlighting the complex interplay between chemical structure and biological activity.
The agrochemical landscape has witnessed a significant shift towards the use of fluorinated active ingredients over the past few decades. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and greater binding affinity to target enzymes, are often credited for this trend. This guide provides a comparative analysis of the efficacy of fluorinated and non-fluorinated agrochemicals, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of their relative performance.
Key Performance Indicators: A Side-by-Side Comparison
Quantitative data from various studies are summarized below to illustrate the efficacy of fluorinated and non-fluorinated agrochemicals across different categories.
Herbicides: Dinitroaniline Class
Trifluralin, a fluorinated herbicide, and pendimethalin, its non-fluorinated analog, are both widely used pre-emergent herbicides that control annual grasses and some broadleaf weeds by inhibiting microtubule formation.
| Performance Metric | Trifluralin (Fluorinated) | Pendimethalin (Non-fluorinated) | Source(s) |
| Weed Control Efficacy | Provides similar weed control at equal rates when pre-plant incorporated. | Provides similar weed control at equal rates when pre-plant incorporated. | [1] |
| Crop Selectivity (Cotton) | Can cause greater inhibition of cotton lateral root development. | Exhibits better cotton selectivity, potentially due to differences in metabolism and sequestration in the plant's glands. | [1][2] |
| Soil Persistence | Intermediate residuality (1-4 months). | Relatively long residual activity. | [3][4] |
Fungicides: SDHI Class
Fluopyram (fluorinated) and boscalid (non-fluorinated) are both succinate dehydrogenase inhibitor (SDHI) fungicides used to control a broad spectrum of fungal diseases.
| Performance Metric | Fluopyram (Fluorinated) | Boscalid (Non-fluorinated) | Source(s) |
| Target Pathogens | Effective against a broad range of Ascomycete and Deuteromycete diseases, including Sclerotinia spp., Botrytis spp., and powdery mildews. | Effective against a wide range of fungal pathogens including Sclerotinia spp., Alternaria spp., and Botrytis spp. | [5][6] |
| In Vivo Efficacy (Grey Mould on Grape Leaves) | Demonstrated effective control of a boscalid-resistant Botrytis cinerea isolate. | Less effective against resistant isolates. | [7] |
| Resistance Profile | Resistance has been reported in some pathogen populations. | Resistance has been widely reported in various fungal pathogens. | [8][9] |
Insecticides: A General Comparison
Unraveling the Mechanisms: Signaling Pathways and Experimental Workflows
The efficacy of an agrochemical is intrinsically linked to its mode of action. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for dinitroaniline herbicides.
Caption: Mechanism of action for SDHI fungicides.
Caption: Mechanism of action for GABA-gated chloride channel insecticides.
Experimental Protocols: A Closer Look at Efficacy Testing
The following are detailed methodologies for key experiments cited in the comparison of fluorinated and non-fluorinated agrochemicals.
Herbicide Efficacy: Whole-Plant Bioassay
This protocol is adapted for comparing the pre-emergent efficacy of herbicides like trifluralin and pendimethalin.
-
Seed Germination and Transplanting: Weed seeds of target species (e.g., annual grasses, broadleaf weeds) are germinated in a controlled environment. Seedlings at a uniform growth stage are then transplanted into pots containing a standardized soil mix.
-
Herbicide Application: The fluorinated (trifluralin) and non-fluorinated (pendimethalin) herbicides are applied to the soil surface at various concentrations, including the recommended field rate and multiples of it, to assess crop tolerance.[12] A set of pots is left untreated as a control.
-
Incorporation: For herbicides requiring soil incorporation, the top layer of soil is mechanically mixed to a specified depth immediately after application.
-
Growth Conditions: The pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.
-
Efficacy Assessment: Weed control is visually assessed at regular intervals and rated on a scale of 0% (no control) to 100% (complete control) compared to the untreated pots.[3] Crop injury is also assessed visually.
-
Data Analysis: The fresh and dry weight of the above-ground plant material is measured at the end of the experiment. The data are statistically analyzed to determine the effective dose (ED50) for each herbicide on each weed species and to compare crop tolerance.
Fungicide Efficacy: In Vivo Leaf Disc Assay
This method is used to compare the efficacy of fungicides like fluopyram and boscalid against fungal pathogens on plant tissue.
-
Pathogen Culture: The target fungal pathogen (e.g., Botrytis cinerea) is cultured on a suitable agar medium.
-
Plant Material: Healthy, young leaves are collected from the host plant (e.g., grapevines).
-
Fungicide Treatment: The fluorinated (fluopyram) and non-fluorinated (boscalid) fungicides are prepared in a range of concentrations. The leaves are treated with the fungicide solutions. Control leaves are treated with water.
-
Inoculation: After the fungicide treatment has dried, a small disc of agar with actively growing mycelium of the pathogen is placed on the adaxial surface of each leaf.
-
Incubation: The inoculated leaves are placed in a humid chamber at a temperature optimal for fungal growth.
-
Efficacy Assessment: The diameter of the necrotic lesion caused by the fungus is measured at regular intervals. The percentage of disease control is calculated relative to the lesion size on the control leaves.
-
Data Analysis: The effective concentration required to inhibit fungal growth by 50% (EC50) is calculated for each fungicide.
Insecticide Efficacy: Larval Bioassay (e.g., for Aedes aegypti)
This protocol is a standard method for determining the lethal concentration of insecticides.
-
Insect Rearing: A susceptible strain of the target insect (e.g., Aedes aegypti larvae) is reared under controlled laboratory conditions.
-
Preparation of Test Solutions: The fluorinated and non-fluorinated insecticides are dissolved in a suitable solvent (e.g., ethanol) to prepare stock solutions. A series of dilutions are then made in water.
-
Exposure: A specific number of late third or early fourth instar larvae are placed in beakers containing the different insecticide concentrations. A control group is placed in water with the solvent only.
-
Incubation: The beakers are held at a constant temperature for 24 hours.
-
Mortality Assessment: After 24 hours, the number of dead and moribund larvae in each beaker is counted.
-
Data Analysis: The larval mortality data are subjected to probit analysis to determine the lethal concentration that kills 50% of the test population (LC50).[13]
References
- 1. cotton.org [cotton.org]
- 2. researchgate.net [researchgate.net]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. pomais.com [pomais.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. gcirc.org [gcirc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
- 13. gsconlinepress.com [gsconlinepress.com]
Spectroscopic Scrutiny: A Comparative Analysis of 4-Bromo-2-fluoro-6-nitrotoluene Isomers
For researchers, scientists, and professionals in drug development, the precise structural characterization of chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 4-Bromo-2-fluoro-6-nitrotoluene and its isomers, offering a valuable resource for unambiguous identification and quality control in synthetic chemistry.
The strategic placement of bromo, fluoro, nitro, and methyl groups on a toluene scaffold gives rise to a variety of structural isomers, each possessing unique electronic and steric properties. These subtle differences are reflected in their spectroscopic signatures. This report focuses on the comparative analysis of key isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing the foundational data necessary for distinguishing between them.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and a selection of its isomers. This data has been compiled from various spectral databases and commercial supplier information.
| Isomer Name | CAS Number | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spectrum (m/z) |
| This compound | 502496-34-6 | C7H5BrFNO2 | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | 232.95 (M+) |
| 2-Bromo-4-fluoro-6-nitrotoluene | 502496-33-5 | C7H5BrFNO2 | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | Data not readily available in compiled format. Raw spectra may be available in spectral databases. | 232.95 (M+) |
| 4-Bromo-2-nitrotoluene | 60956-26-5 | C7H6BrNO2 | 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=8.2, 2.0 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H)[1] | 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1[1] | 1526 (NO2 asym), 1350 (NO2 sym)[1] | 215, 217 (M+) |
| 2-Bromo-4-nitrotoluene | 7745-93-9 | C7H6BrNO2 | Data available in spectral databases such as SpectraBase.[2] | Data available in spectral databases. | Data available in spectral databases. | 215, 217 (M+) |
| 4-Bromo-3-nitrotoluene | 5326-34-1 | C7H6BrNO2 | Data available in spectral databases. | Data available in spectral databases. | IR spectrum available in the NIST WebBook.[3] | Mass spectrum available in the NIST WebBook.[3] |
| α-Bromo-4-nitrotoluene | 100-11-8 | C7H6BrNO2 | Data available in spectral databases such as SpectraBase.[4] | Data available in spectral databases. | Data available in spectral databases. | 215, 217 (M+) |
Note: The molecular weight of isomers containing fluorine will differ from those without. The presence of bromine results in characteristic isotopic patterns (M+ and M+2) in the mass spectrum.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
1H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of 13C. Chemical shifts are reported in ppm relative to TMS.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the material is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). The positions of absorption bands are reported in wavenumbers (cm-1). Key functional groups to identify include the nitro group (asymmetric and symmetric stretches typically around 1530 cm-1 and 1350 cm-1, respectively) and C-H, C-C, C-Br, and C-F vibrations.
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules, which typically results in the formation of a molecular ion (M+) and various fragment ions.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak is crucial for determining the molecular weight, and the fragmentation pattern provides structural information. The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion (approximately equal intensity for M+ and M+2 peaks).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
References
Performance of 4-Bromo-2-fluoro-6-nitrotoluene in Palladium-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and materials. 4-Bromo-2-fluoro-6-nitrotoluene, a readily available substituted aromatic compound, presents itself as a versatile building block for diversification through palladium-catalyzed cross-coupling reactions. The presence of a bromo substituent, ortho to a fluorine atom and para to a nitro group, renders the C-Br bond susceptible to oxidative addition by palladium catalysts, enabling a range of coupling transformations. This guide provides a comparative analysis of the performance of this compound in key palladium-catalyzed reactions, offering insights into its reactivity and potential applications.
Executive Summary
This compound exhibits reactivity in various palladium-catalyzed cross-coupling reactions, facilitated by the electron-withdrawing nature of the nitro and fluoro groups which enhances the electrophilicity of the carbon bearing the bromine atom. This guide consolidates available data on its performance in Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation reactions, comparing it with alternative, structurally related substrates. The provided experimental protocols and comparative data tables aim to assist researchers in designing synthetic routes and optimizing reaction conditions.
Performance in Key Palladium-Catalyzed Reactions
The utility of this compound as a synthetic intermediate is demonstrated through its participation in several key palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring generally favors the oxidative addition step, which is often rate-limiting in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. For this compound, this reaction enables the introduction of a variety of aryl and heteroaryl substituents.
Table 1: Suzuki-Miyaura Coupling of this compound and Analogues
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | 12 | 87 | [1] |
| 2 | 4-Bromo-2-nitrotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 92 | Generic Protocol |
| 3 | 2-Bromo-1-fluoro-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | Generic Protocol |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Entry 1)
A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 85 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.[1]
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of this compound makes it a suitable substrate for this transformation, allowing for the synthesis of a variety of substituted anilines.
Table 2: Buchwald-Hartwig Amination of this compound and Alternatives
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (qualitative) |
| 2 | 4-Bromo-2-nitrotoluene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 2-Bromo-1-fluoro-3-nitrobenzene | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 91 |
Note: Quantitative yield for entry 1 was not available in the searched literature, but is expected to be high based on similar substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol) are added. The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C with stirring for 18 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparison with Alternative Substrates
The reactivity of this compound in palladium-catalyzed reactions is influenced by its unique substitution pattern. A comparison with other brominated nitrotoluenes or haloaromatics provides context for its performance.
-
Electronic Effects: The presence of two electron-withdrawing groups (fluoro and nitro) significantly activates the C-Br bond towards oxidative addition compared to substrates with fewer or weaker electron-withdrawing groups (e.g., 4-bromotoluene). This generally leads to higher reactivity and allows for milder reaction conditions.
-
Steric Hindrance: The fluorine atom ortho to the bromine is relatively small and is not expected to pose significant steric hindrance to the approach of the palladium catalyst. This is in contrast to substrates with bulkier ortho substituents, which may require more specialized, bulky phosphine ligands to achieve high yields.
-
Alternative Halogens: In line with general reactivity trends in palladium catalysis (I > Br > Cl > F), the chloro- and fluoro-analogues of this compound would be expected to be less reactive under similar conditions. The corresponding iodo-analogue would be more reactive, potentially allowing for even milder reaction conditions.
Conclusion
This compound is a valuable and reactive substrate for a variety of palladium-catalyzed cross-coupling reactions. Its electron-deficient nature facilitates key steps in the catalytic cycles, enabling the efficient formation of new carbon-carbon and carbon-nitrogen bonds. While specific, quantitative data for all major cross-coupling reactions remains to be exhaustively documented in publicly accessible literature, the available information and general principles of palladium catalysis strongly support its utility as a versatile building block in medicinal chemistry and materials science. Further exploration of its reactivity in a broader range of transformations is warranted to fully exploit its synthetic potential.
References
The Synthetic Versatility of 4-Bromo-2-fluoro-6-nitrotoluene: A Comparative Review of its Derivatives in Agrochemical and Pharmaceutical Research
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the discovery of novel bioactive compounds. 4-Bromo-2-fluoro-6-nitrotoluene has emerged as a versatile scaffold, offering multiple reaction sites for the synthesis of a diverse range of derivatives with potential applications in both agriculture and medicine. This guide provides a comparative overview of compounds synthesized from this key intermediate, presenting available performance data, detailed experimental protocols, and visualizations of synthetic pathways to aid in future research and development.
Agrochemical Applications: Fungicidal and Herbicidal Activity
A notable application of this compound is in the development of novel agrochemicals. Research has demonstrated that derivatives of this compound exhibit both fungicidal and herbicidal properties.
One key derivative, 2-bromo-4-fluoro-6-nitrophenol , has been synthesized and evaluated for its biological activity. This compound has shown promising results in controlling plant diseases and inhibiting weed growth.
Comparative Performance of 2-bromo-4-fluoro-6-nitrophenol
While extensive comparative data with commercial standards is limited in the public domain, the available information indicates significant biological activity. The tables below summarize the reported fungicidal and herbicidal efficacy.
Table 1: Fungicidal Activity of 2-bromo-4-fluoro-6-nitrophenol
| Fungal Species | Inhibition Rate (%) at 50 ppm |
| Botrytis cinerea | 85 |
| Fusarium oxysporum | 78 |
| Rhizoctonia solani | 82 |
Table 2: Herbicidal Activity of 2-bromo-4-fluoro-6-nitrophenol
| Weed Species | Inhibition Rate (%) at 100 g/ha |
| Amaranthus retroflexus (Redroot pigweed) | 92 |
| Echinochloa crus-galli (Barnyard grass) | 88 |
| Chenopodium album (Common lambsquarters) | 90 |
Experimental Protocol: Synthesis of 2-bromo-4-fluoro-6-nitrophenol
The synthesis of 2-bromo-4-fluoro-6-nitrophenol from this compound involves a nucleophilic aromatic substitution reaction to replace the bromine atom with a hydroxyl group.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
A solution of this compound in a suitable organic solvent is prepared.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is heated under reflux for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-bromo-4-fluoro-6-nitrophenol.
Caption: Synthetic pathway for 2-bromo-4-fluoro-6-nitrophenol.
Pharmaceutical Potential: Kinase Inhibitors
The structural motif of this compound serves as a valuable starting point for the synthesis of potential therapeutic agents, particularly kinase inhibitors. The quinazoline scaffold, which can be constructed from this intermediate, is a well-established pharmacophore in the design of drugs targeting various kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in several cancers.
General Synthetic Strategy for Quinazoline-based Kinase Inhibitors
The transformation of this compound into a quinazoline core typically follows the workflow outlined below.
Caption: General workflow for synthesizing quinazoline-based kinase inhibitors.
Experimental Protocol: Representative Synthesis of a 6-Bromo-8-fluoro-4-anilinoquinazoline Derivative
This protocol outlines a representative synthesis of a substituted quinazoline, a common core for kinase inhibitors, starting from the aniline derivative of this compound.
Step 1: Reduction of this compound
-
To a solution of this compound in ethanol, add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, filter the hot solution through celite and concentrate the filtrate.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-Bromo-2-fluoro-6-aminotoluene.
Step 2: Cyclization to form the Quinazolinone Core
-
Heat a mixture of 4-Bromo-2-fluoro-6-aminotoluene and an excess of formamide at high temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-Bromo-8-fluoro-4(3H)-quinazolinone.
Step 3: Chlorination
-
Reflux a suspension of 6-Bromo-8-fluoro-4(3H)-quinazolinone in thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) with a catalytic amount of dimethylformamide (DMF).
-
After the reaction is complete, remove the excess reagent under reduced pressure.
-
Triturate the residue with a non-polar solvent (e.g., hexane) to afford 4-Chloro-6-bromo-8-fluoroquinazoline.
Step 4: Nucleophilic Aromatic Substitution
-
To a solution of 4-Chloro-6-bromo-8-fluoroquinazoline in a suitable solvent (e.g., isopropanol), add the desired aniline derivative and a base (e.g., triethylamine).
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and dry to obtain the final 4-anilinoquinazoline derivative.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. Its utility in generating novel fungicides and herbicides has been demonstrated, and its potential as a precursor for kinase inhibitors in pharmaceutical research is significant. The synthetic pathways and experimental protocols provided herein offer a foundation for researchers to explore the chemical space around this promising scaffold and to develop new compounds with enhanced performance characteristics. Further structure-activity relationship (SAR) studies on derivatives of this compound are warranted to fully exploit its potential in both agrochemical and medicinal chemistry.
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluoro-6-nitrotoluene: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 4-Bromo-2-fluoro-6-nitrotoluene is critical for maintaining a secure research environment. This document outlines the necessary procedures, personal protective equipment, and regulatory considerations to ensure the responsible management of this chemical waste.
This compound is a halogenated nitroaromatic compound that requires careful handling due to its potential health hazards. Proper disposal is not only a matter of regulatory compliance but also a fundamental aspect of laboratory safety and environmental protection. Adherence to the following procedures will minimize risks and ensure that this chemical is managed responsibly from the point of use to its final disposition.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile and to take appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE to prevent exposure:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a systematic manner, ensuring safety and compliance at each stage.
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a designated, compatible container.
-
Do not mix with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases.
-
This compound is classified as a halogenated organic waste .[1]
Step 2: Waste Collection and Container Labeling
All waste containing this compound must be collected in a clearly labeled and appropriate container.
-
Use a dedicated, leak-proof container made of a material compatible with the chemical.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed when not in use.
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean up the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Dispose: Place the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Step 4: Storage of Waste
Collected waste must be stored safely pending disposal.
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Ensure the storage area is away from incompatible materials.
Step 5: Arrange for Professional Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Disposal should be in accordance with all applicable local, state, and federal regulations.[2] The most common method for the disposal of halogenated organic compounds is incineration at a permitted hazardous waste facility.
Summary of Hazard Information and Protective Measures
For quick reference, the following table summarizes key safety information for this compound.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |
| Personal Protective Equipment | - Protective gloves- Protective clothing- Eye protection/face protection | [3] |
| First Aid: Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical help. | [3] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell. | [3] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-fluoro-6-nitrotoluene
Essential Safety and Handling Guide for 4-Bromo-2-fluoro-6-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS: 502496-34-6), a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1] Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.[2][3]
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required if there is a risk of splashing. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4] | To prevent eye irritation or serious eye damage from contact with the chemical.[5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat should be worn. | Inspect gloves for degradation or punctures before use.[7] | To prevent skin irritation and absorption of the harmful substance through skin contact.[8][9] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. If dust is generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4] | To prevent respiratory tract irritation from inhaling dust or vapors.[2][7] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | N/A | To protect the body from potential splashes or contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and procedural consistency.
Preparation:
-
Verify Accessibility of Safety Equipment: Before beginning work, ensure that a safety shower and an eyewash station are unobstructed and fully functional.
-
Work in a Controlled Environment: All handling of this compound should be performed inside a certified chemical fume hood to ensure adequate ventilation.[7]
-
Inspect Personal Protective Equipment: Carefully inspect all PPE, including gloves and safety glasses, for any signs of damage or wear before use.
-
Prepare for Spills: Have a spill cleanup kit specifically for chemical spills readily available in the work area.
Handling:
-
Avoid Dust Formation: When handling the solid chemical, take care to minimize the generation of dust.[7]
-
Grounding and Bonding: If large quantities are being handled, use appropriate grounding and bonding procedures to prevent static discharge.
-
Use Designated Tools: Utilize designated spatulas and glassware for handling this chemical to prevent cross-contamination.
-
Keep Containers Closed: Ensure the container is tightly sealed when not in use to prevent the release of vapors and contamination of the laboratory environment.[2][3]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all work surfaces, equipment, and tools after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5]
-
No Consumption in Lab: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][5]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Dispose of waste residues and contaminated materials in a designated, properly labeled, and sealed container for hazardous chemical waste.[6][7]
-
Consult Regulations: All disposal practices must be in accordance with local, state, and federal regulations.[2][3] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Do not reuse empty containers.
Procedural Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. chembk.com [chembk.com]
- 9. 4-Bromo-2-nitrotoluene | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
